Technical Documentation Center

1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride
  • CAS: 1185302-61-7

Core Science & Biosynthesis

Foundational

Unraveling the Therapeutic Potential of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride: A Mechanistic and Methodological Guide

Abstract The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically significant pharmaceuticals.[1] This technical g...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically significant pharmaceuticals.[1] This technical guide delves into the mechanistic and methodological aspects of a specific piperidine derivative, 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride. While direct, extensive research on this particular molecule is emerging, its structural characteristics allow for a well-grounded exploration of its potential therapeutic mechanisms. This document will synthesize data from analogous compounds to propose a primary mechanism of action, provide detailed experimental protocols for its investigation, and offer insights for researchers and drug development professionals. The core of this guide is built upon the hypothesis that 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride acts as a modulator of cholinergic neurotransmission, primarily through the inhibition of acetylcholinesterase (AChE), a target of high relevance in neurodegenerative disorders.

Introduction: The Significance of the Piperidine Moiety

The piperidine ring, a saturated heterocycle, is a recurring motif in numerous natural alkaloids and synthetic drugs.[2] Its conformational flexibility and ability to engage in various non-covalent interactions make it an ideal building block for creating compounds with high affinity and specificity for biological targets.[1] Piperidine-containing drugs have demonstrated efficacy in treating a spectrum of conditions, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1][3]

The subject of this guide, 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride, combines the piperidine core with a 2-fluorobenzyl group and a 4-amino substituent. The fluorine atom on the benzyl ring can enhance metabolic stability and modulate the electronic properties of the molecule, potentially influencing its binding affinity to target proteins. The amine group at the 4-position provides a site for hydrogen bonding and can be crucial for anchoring the molecule within a receptor's active site.

Postulated Mechanism of Action: Acetylcholinesterase Inhibition

Based on compelling evidence from structurally related compounds, the most probable mechanism of action for 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an increase in the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is the foundation for several drugs used to treat the symptoms of Alzheimer's disease, such as Donepezil.[4]

Structural Analogy to Known AChE Inhibitors

The rationale for this hypothesis is strengthened by the structural similarities between 1-(2-Fluorobenzyl)piperidin-4-amine and known AChE inhibitors. For instance, a derivative of the highly potent AChE inhibitor Donepezil, 1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, shares the fluorobenzylpiperidine core.[5] Research on Donepezil and its analogs has elucidated a dual binding mechanism within the active site of AChE, involving interactions with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS). It is plausible that 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride engages in similar interactions.

Proposed Binding Interactions

The proposed binding of 1-(2-Fluorobenzyl)piperidin-4-amine to the AChE active site is depicted in the following signaling pathway diagram. The protonated piperidine nitrogen is hypothesized to form a key ionic interaction with the anionic subsite of AChE. The 2-fluorobenzyl group can engage in hydrophobic interactions within the active site gorge, while the 4-amino group may form hydrogen bonds with amino acid residues.

AChE_Inhibition cluster_AChE Acetylcholinesterase Active Site cluster_Ligand 1-(2-Fluorobenzyl)piperidin-4-amine CAS Catalytic Anionic Site (CAS) PAS Peripheral Anionic Site (PAS) Fluorobenzyl 2-Fluorobenzyl Group PAS->Fluorobenzyl Potential Pi-Pi Stacking Gorge Active Site Gorge Piperidine_N Protonated Piperidine Nitrogen Piperidine_N->CAS Ionic Interaction Fluorobenzyl->Gorge Hydrophobic Interaction Amino_Group 4-Amino Group Amino_Group->Gorge Hydrogen Bonding caption Proposed binding of the compound to AChE.

Figure 1: Proposed binding interactions of 1-(2-Fluorobenzyl)piperidin-4-amine within the active site of acetylcholinesterase.

Alternative and Secondary Mechanisms of Action

While AChE inhibition is the primary hypothesized mechanism, the versatile piperidine scaffold suggests that 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride may exhibit other biological activities. It is crucial for a comprehensive evaluation to consider these possibilities.

  • Dopamine Reuptake Inhibition: Certain piperidine-4-carboxamide derivatives have been identified as potent dopamine reuptake inhibitors.[6] This activity could have implications for neurological and psychiatric conditions.

  • Antifungal Activity: Studies have shown that 4-aminopiperidines can act as antifungal agents by targeting ergosterol biosynthesis.[7]

  • Anti-inflammatory Effects: Some piperidine derivatives have been investigated for their ability to inhibit the NLRP3 inflammasome, a key component of the innate immune system.[8]

  • Anticancer Properties: The piperidine ring is present in several anticancer agents, and some derivatives have been shown to inhibit signaling pathways crucial for cancer cell proliferation, such as the JAK/STAT pathway.[2]

Experimental Workflows for Mechanistic Validation

To rigorously test the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for quantifying AChE activity and inhibition.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM phosphate buffer (pH 8.0).

    • Dissolve human recombinant AChE in the phosphate buffer to a final concentration of 0.1 U/mL.

    • Prepare a 10 mM solution of DTNB in the phosphate buffer.

    • Prepare a 10 mM solution of acetylthiocholine iodide (ATCI) in the phosphate buffer.

    • Prepare a stock solution of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride in DMSO and create serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the test compound solution at various concentrations.

    • Add 140 µL of the phosphate buffer.

    • Add 20 µL of the DTNB solution.

    • Initiate the reaction by adding 20 µL of the AChE solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 20 µL of the ATCI solution to start the colorimetric reaction.

    • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Ellmans_Method A Prepare Reagents (Buffer, AChE, DTNB, ATCI, Inhibitor) B Add Inhibitor, Buffer, and DTNB to 96-well plate A->B C Add AChE and Incubate B->C D Add ATCI to start the reaction C->D E Measure Absorbance at 412 nm D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC50 Value F->G caption Workflow for the in vitro AChE inhibition assay.

Figure 2: A step-by-step workflow for determining the in vitro acetylcholinesterase inhibitory activity of a test compound.

In Vivo Assessment of Cholinergic Activity in a Rodent Model

To evaluate the in vivo efficacy of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride, a scopolamine-induced amnesia model in mice or rats can be employed.

Principle: Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to memory impairment. An effective AChE inhibitor should be able to reverse this amnesia.

Step-by-Step Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimatize male C57BL/6 mice to the housing conditions for at least one week.

    • Randomly assign mice to different treatment groups (e.g., Vehicle, Scopolamine + Vehicle, Scopolamine + Test Compound at different doses, Scopolamine + Donepezil as a positive control).

  • Drug Administration:

    • Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.).

    • After a predetermined time (e.g., 30-60 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.

  • Behavioral Testing (e.g., Morris Water Maze or Passive Avoidance Test):

    • Morris Water Maze:

      • Train the mice to find a hidden platform in a circular pool of water.

      • After drug administration, conduct a probe trial where the platform is removed and measure the time spent in the target quadrant.

    • Passive Avoidance Test:

      • Train the mice to avoid a dark compartment associated with a mild foot shock.

      • After drug administration, measure the latency to enter the dark compartment.

  • Data Analysis:

    • Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

    • Compare the performance of the test compound-treated groups to the scopolamine-treated control group.

Quantitative Data Summary

While specific quantitative data for 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride is not yet published, the following table provides a template for summarizing key parameters that should be determined through experimentation.

ParameterDescriptionExpected Range for Active Compounds
IC50 (AChE) The concentration of the compound that inhibits 50% of AChE activity in vitro.< 1 µM
Selectivity (BuChE/AChE) The ratio of the IC50 for butyrylcholinesterase (BuChE) to the IC50 for AChE.> 100
In Vivo Efficacy (MED) The minimum effective dose that produces a significant reversal of scopolamine-induced amnesia in a behavioral task.1-10 mg/kg
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.> 20%
Brain Penetration (LogBB) The logarithm of the ratio of the steady-state concentration of the drug in the brain to that in the blood.> -1

Safety and Toxicological Considerations

The piperidine nucleus is generally considered to be of low toxicity and is metabolically stable.[1] However, as with any novel chemical entity, a thorough safety and toxicological evaluation of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride is essential. A safety data sheet for a structurally similar compound, 1-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride, indicates that standard precautions for handling chemical reagents should be followed, including the use of personal protective equipment.[9] Preliminary in vitro cytotoxicity assays against various cell lines (e.g., HepG2, SH-SY5Y) should be conducted to assess potential off-target toxicity.

Conclusion and Future Directions

1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride is a promising compound for further investigation, primarily due to its structural resemblance to known acetylcholinesterase inhibitors. The proposed mechanism of action, centered on the enhancement of cholinergic neurotransmission, provides a strong foundation for its potential application in the treatment of neurodegenerative diseases like Alzheimer's.

Future research should focus on:

  • Definitive determination of its in vitro AChE inhibitory potency and selectivity.

  • In vivo proof-of-concept studies in relevant animal models of cognitive impairment.

  • Exploration of its pharmacokinetic and pharmacodynamic properties.

  • Investigation of potential secondary mechanisms of action.

The methodologies and insights provided in this guide offer a comprehensive framework for researchers and drug developers to unlock the full therapeutic potential of this intriguing piperidine derivative.

References

  • MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.
  • PubMed Central. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem.
  • PubMed. (n.d.). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase.
  • Safety Data Sheet. (2023, December 19).
  • EvitaChem. (n.d.). 2-(1-(2-Fluorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
  • IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • PMC - NIH. (2022, August 8). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
  • ResearchGate. (2018, April 11). (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.
  • PubMed. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds.

Sources

Exploratory

An In-Depth Technical Guide to 1-(2-Fluorobenzyl)piperidin-4-amine Dihydrochloride: Synthesis, Properties, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride is a synthetic organic compound featuring a piperidine core, a versatile scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride is a synthetic organic compound featuring a piperidine core, a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential pharmacological applications, with a focus on its role as a valuable building block in drug discovery. Drawing on established synthetic methodologies and the known bioactivities of structurally related compounds, this document serves as a resource for researchers exploring novel therapeutics, particularly those targeting the central nervous system.

Introduction

The piperidine ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for targeting a wide range of biological receptors. The introduction of a 2-fluorobenzyl group at the 1-position and an amine at the 4-position of the piperidine ring creates a molecule with significant potential for interacting with biological targets, particularly within the central nervous system (CNS). The dihydrochloride salt form enhances the compound's solubility and stability, making it suitable for research and development purposes. This guide will delve into the technical details of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride, providing insights into its synthesis, characterization, and prospective applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development.

PropertyValueSource
Molecular Formula C₁₂H₁₉Cl₂FN₂PubChem[1]
Molecular Weight 281.20 g/mol PubChem[1]
Appearance Typically a white to off-white solidInferred from related compounds[2]
Solubility Soluble in water and polar organic solventsInferred from dihydrochloride salt form
CAS Number Not available
PubChem CID 46736930PubChem[1]

Synthesis and Characterization

The synthesis of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride can be achieved through a multi-step process, culminating in a reductive amination reaction, a widely used and efficient method for amine synthesis in medicinal chemistry.[3][4]

Synthetic Pathway

A logical and commonly employed synthetic route involves the initial preparation of a piperidone precursor, followed by the introduction of the amine functionality.

Synthesis_Pathway A 4-Hydroxypiperidine C 1-(2-Fluorobenzyl)piperidin-4-ol A->C B 2-Fluorobenzyl bromide B->C E 1-(2-Fluorobenzyl)piperidin-4-one C->E Oxidation D Oxidizing Agent (e.g., PCC, Swern Oxidation) D->E H 1-(2-Fluorobenzyl)piperidin-4-amine E->H Reductive Amination F Ammonia Source (e.g., NH4Cl) F->H G Reducing Agent (e.g., NaBH3CN) G->H J 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride H->J Salt Formation I HCl I->J

Caption: Synthetic pathway for 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride.

Experimental Protocols

Step 1: Synthesis of 1-(2-Fluorobenzyl)piperidin-4-ol

This initial step involves the N-alkylation of 4-hydroxypiperidine with 2-fluorobenzyl bromide.

  • Materials: 4-Hydroxypiperidine, 2-fluorobenzyl bromide, triethylamine, dimethylformamide (DMF), dichloromethane, methanol.

  • Procedure:

    • Dissolve 4-hydroxypiperidine (1.0 eq) in DMF and cool the solution to 0°C.

    • Add 2-fluorobenzyl bromide (1.2 eq) and triethylamine (2.5 eq) under an inert atmosphere (e.g., argon).[5]

    • Allow the reaction mixture to warm to room temperature and stir for 16 hours.[5]

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a dichloromethane/methanol (e.g., 19:1) eluent to yield 1-(2-fluorobenzyl)piperidin-4-ol.[5]

  • Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by mass spectrometry (MS) to confirm the expected molecular weight.

Step 2: Oxidation to 1-(2-Fluorobenzyl)piperidin-4-one

The secondary alcohol is oxidized to the corresponding ketone.

  • Materials: 1-(2-Fluorobenzyl)piperidin-4-ol, pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine), dichloromethane.

  • Procedure (using PCC):

    • Dissolve 1-(2-fluorobenzyl)piperidin-4-ol (1.0 eq) in dichloromethane.

    • Add PCC (1.5 eq) portion-wise and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of silica gel or celite to remove chromium salts.

    • Concentrate the filtrate under reduced pressure to obtain 1-(2-fluorobenzyl)piperidin-4-one.

  • Self-Validation: The disappearance of the starting material and the appearance of a new, less polar spot on TLC indicates a successful reaction. The product's identity can be confirmed by IR spectroscopy (appearance of a strong carbonyl stretch around 1715 cm⁻¹) and NMR spectroscopy.

Step 3: Reductive Amination to 1-(2-Fluorobenzyl)piperidin-4-amine

This key step introduces the amine functionality.

  • Materials: 1-(2-Fluorobenzyl)piperidin-4-one, ammonium chloride (or another ammonia source), sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), methanol.

  • Procedure:

    • Dissolve 1-(2-fluorobenzyl)piperidin-4-one (1.0 eq) and a source of ammonia such as ammonium chloride (excess) in methanol.[6][7]

    • Add a mild reducing agent like sodium cyanoborohydride (1.5 eq) portion-wise.[3] The choice of a mild reducing agent is crucial to selectively reduce the intermediate imine without reducing the ketone starting material.

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Quench the reaction by adding water and adjust the pH to basic with an appropriate base (e.g., NaOH).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-fluorobenzyl)piperidin-4-amine.

  • Self-Validation: The formation of the amine can be confirmed by the disappearance of the ketone carbonyl peak in the IR spectrum and the appearance of N-H stretches. Mass spectrometry will show the expected molecular ion for the product.

Step 4: Formation of the Dihydrochloride Salt

The final step enhances the compound's stability and solubility.

  • Materials: 1-(2-Fluorobenzyl)piperidin-4-amine, hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol).

  • Procedure:

    • Dissolve the crude 1-(2-fluorobenzyl)piperidin-4-amine in a minimal amount of a suitable solvent (e.g., diethyl ether).

    • Slowly add a solution of hydrochloric acid (2.0 eq) in the same or a miscible solvent.

    • Stir the mixture, and the dihydrochloride salt should precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Self-Validation: The formation of the salt can be confirmed by a change in physical state (e.g., from an oil to a solid) and by elemental analysis to confirm the presence of two chloride ions per molecule.

Pharmacological Potential and Mechanism of Action

While specific biological data for 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride is not extensively published, the pharmacological profile of structurally similar compounds provides strong indications of its potential applications. The 4-aminopiperidine scaffold is a key feature in many biologically active molecules.[8]

Inferred Mechanisms of Action

The presence of the benzylpiperidine moiety suggests potential interactions with various CNS targets.

  • Monoamine Transporters: 4-Benzylpiperidine is known to act as a monoamine releasing agent with selectivity for the dopamine transporter (DAT).[4][9] The 2-fluoro substitution on the benzyl ring can modulate this activity, potentially altering potency and selectivity for DAT, the norepinephrine transporter (NET), and the serotonin transporter (SERT). Fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity.[10]

  • Dopamine and Serotonin Receptors: Various substituted benzylpiperidines and related structures have shown affinity for dopamine (e.g., D₄) and serotonin (e.g., 5-HT₂ₐ) receptors, suggesting potential applications as atypical antipsychotics.[11]

  • Muscarinic Receptors: The 4-amino-1-benzylpiperidine scaffold is also found in compounds that act as muscarinic receptor antagonists.[10]

  • NMDA Receptors: Some 1-benzylpiperidine derivatives have been investigated as NMDA receptor channel blockers.[12]

Potential_MoA cluster_compound 1-(2-Fluorobenzyl)piperidin-4-amine cluster_targets Potential Biological Targets Compound Core Structure DAT Dopamine Transporter (DAT) Compound->DAT Monoamine Release/Uptake Inhibition SERT Serotonin Transporter (SERT) Compound->SERT Monoamine Release/Uptake Inhibition NET Norepinephrine Transporter (NET) Compound->NET Monoamine Release/Uptake Inhibition D4 Dopamine D4 Receptor Compound->D4 Antagonist/Agonist Activity HT2A Serotonin 5-HT2A Receptor Compound->HT2A Antagonist/Agonist Activity Muscarinic Muscarinic Receptors Compound->Muscarinic Antagonist Activity NMDA NMDA Receptor Compound->NMDA Channel Blockade

Caption: Potential mechanisms of action based on structural similarity.

Applications in Drug Discovery and Research

Given its structural features, 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride is a valuable starting point for the synthesis of compound libraries for screening against various biological targets.

  • Lead Compound for CNS Disorders: It can serve as a lead compound for the development of novel treatments for conditions such as depression, anxiety, schizophrenia, and Parkinson's disease.[13]

  • Tool Compound for Pharmacological Research: As a research chemical, it can be used to probe the structure-activity relationships of receptors and transporters in the CNS.

Safety and Handling

As with any research chemical, proper safety precautions must be observed when handling 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2][14][15]

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[2][15]

  • Storage: Store in a cool, dry place, away from incompatible materials. Keep the container tightly closed.[2]

  • First Aid:

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[2]

Conclusion

1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride is a compound of significant interest for medicinal chemists and pharmacologists. Its synthesis is achievable through established and reliable chemical transformations, primarily centered around reductive amination. While specific biological data for this exact molecule is limited in the public domain, the extensive research on related benzylpiperidine and 4-aminopiperidine derivatives strongly suggests its potential as a modulator of CNS targets. This technical guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a valuable resource for researchers aiming to explore this and related chemical spaces in the quest for novel therapeutics. Further investigation into its specific receptor binding affinities and in vivo pharmacological effects is warranted to fully elucidate its therapeutic potential.

References

  • Kishida Chemical Co., Ltd. (2023). Safety Data Sheet: 1-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46736930, 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride. Retrieved from [Link]

  • Berger, M. L., Schweifer, A., Rebernik, P., & Hammerschmidt, F. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorganic & Medicinal Chemistry, 17(9), 3456-3462.
  • Schueller, A., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(11), 3298.
  • Iram, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.
  • Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • Roth, C. (2025).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • PENTA chemicals. (2024).
  • Grokipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(benzyl)amino piperidine. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • YouTube. (2020). Amine Preparation 4 - Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-piperidylamine. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2019(48), 7956-7967.
  • Aleixandre, M., et al. (2018). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships.
  • Kim, Y., et al. (2003). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). Archives of Pharmacal Research, 26(11), 937-944.
  • Sigma-Aldrich. (2025).

Sources

Foundational

1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride Introduction 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride is a substituted piperidine derivative of interest...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride

Introduction

1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride is a substituted piperidine derivative of interest to researchers in pharmacology and drug development. Its structure, featuring a fluorinated benzyl group attached to a piperidine core, suggests potential biological activity, likely interacting with neurotransmitter systems.[1] As with any novel or specialized chemical compound, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for protecting laboratory personnel.

This guide provides a comprehensive overview of the safety and handling precautions for 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride. In the absence of a specific, published Safety Data Sheet (SDS) for this exact molecule, the following recommendations are expertly synthesized from data on structurally analogous compounds, including the piperidine core, various fluorobenzyl piperidines, and other amine hydrochlorides.[2][3][4] This approach provides a robust framework for risk mitigation based on established chemical principles.

Chemical Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of safe laboratory practice.

Chemical Structure

The molecule consists of a piperidin-4-amine core where the nitrogen at position 1 is substituted with a 2-fluorobenzyl group. The dihydrochloride salt form enhances its stability and solubility.

Caption: Chemical structure of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride.

Physicochemical Properties

This table summarizes the expected properties based on known data for similar piperidine hydrochloride salts.[5][6]

PropertyExpected ValueRationale / Source
Molecular Formula C₁₂H₁₈Cl₂FN₂Based on chemical structure.
Molecular Weight 281.19 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solid.Typical for similar hydrochloride salts.[5]
Solubility Soluble in water.The dihydrochloride salt form significantly increases aqueous solubility.[1][5]
Odor No specific data; may have a faint amine-like odor.The parent piperidine has a pungent, fishy-ammoniacal odor.[6]
Melting/Boiling Point No data available.Decomposes at high temperatures.

Hazard Identification and Risk Assessment

While specific toxicological data is unavailable, a comprehensive risk assessment can be formulated by examining the hazards of its constituent parts and related molecules. The piperidine moiety is known to be toxic and corrosive, and fluorinated aromatic compounds can also present significant health risks.[7]

GHS Hazard Classification (Anticipated)

This classification is extrapolated from related compounds like 4-(4-Fluorobenzyl)piperidine hydrochloride and 1-(2-Fluoroethyl)piperidin-4-amine hydrochloride.[4]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation.
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.
Summary of Potential Health Effects
  • Eye Contact: Expected to cause serious irritation, redness, and pain, with a risk of lasting damage if not promptly treated.[3]

  • Skin Contact: May cause skin irritation, redness, and inflammation.[3] Piperidine itself is toxic in contact with skin and can cause severe burns.[2][8]

  • Inhalation: Inhaling dust may cause irritation to the respiratory tract, leading to coughing and shortness of breath.[3][9]

  • Ingestion: Harmful if swallowed.[4][7] Ingestion of piperidines can lead to nausea, vomiting, muscular weakness, and convulsions.[10]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment, combining engineering controls and PPE, is essential for minimizing exposure.

Engineering Controls

The primary engineering control is a certified chemical fume hood. All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted within a fume hood to prevent the inhalation of airborne particles and to contain any potential spills.[11] The work area should also be equipped with an easily accessible safety shower and eyewash station.

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment.

PPE_Workflow Start Task: Handling Compound CheckSolid Is the compound a powder/solid? Start->CheckSolid FumeHood Work inside a certified chemical fume hood. CheckSolid->FumeHood Yes Gloves Wear Nitrile Gloves (inspect before use). FumeHood->Gloves EyeProtection Wear Chemical Safety Goggles (conforming to EN166/ANSI Z87.1). Gloves->EyeProtection LabCoat Wear a full-length lab coat. EyeProtection->LabCoat Procedure Proceed with handling LabCoat->Procedure

Caption: PPE selection workflow for handling the solid compound.

  • Hand Protection: Wear nitrile rubber gloves. Always inspect gloves for tears or holes before use and wash hands thoroughly after removing them.[12]

  • Eye and Face Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield may be required for procedures with a higher risk of splashing.[3][12]

  • Skin and Body Protection: A professional lab coat must be worn and kept fully buttoned. Ensure clothing completely covers the skin.[2][12]

  • Respiratory Protection: Under normal conditions of use within a fume hood, a respirator is not required. If engineering controls fail or for emergency response, a full-face respirator with appropriate cartridges should be used.[3]

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is crucial for preventing accidents and ensuring the compound's integrity.

Step-by-Step Handling Protocol
  • Preparation: Cordon off the work area. Ensure the fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh boats, glassware) inside the hood.

  • PPE Donning: Put on all required PPE as detailed in Section 3.2.

  • Weighing: Carefully weigh the required amount of the solid compound on a tared weigh boat inside the fume hood. Avoid creating dust.

  • Transfer: Use a spatula to transfer the solid to the reaction vessel or solvent. If making a solution, add the solid to the solvent slowly.

  • Cleanup: Clean any residual powder from the spatula and weigh boat with a suitable solvent-dampened wipe and dispose of it as chemical waste.

  • Post-Handling: After the procedure is complete, decontaminate the work area. Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[11]

Storage Requirements

Proper storage is essential for both safety and chemical stability.

  • Conditions: Store in a cool, dry, and well-ventilated area.[13] The recommended storage temperature for similar compounds is often refrigerated.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[13]

  • Incompatibilities: Store away from strong oxidizing agents and incompatible materials.[2]

  • Security: Given the potential toxicity, the compound should be stored in a locked cabinet or a controlled-access area.[3][7]

Emergency and First Aid Procedures

Immediate and appropriate action during an emergency can significantly reduce the severity of an incident.

Accidental Release Measures (Spills)
  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a small spill, carefully cover with an inert absorbent material like sand or vermiculite.[2][10] Do not use combustible materials.

  • Collect: Gently sweep the absorbed material into a suitable container for hazardous waste disposal. Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then soap and water.

  • Report: Report the incident to the laboratory supervisor.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Disposal Considerations

All waste containing 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride must be treated as hazardous chemical waste.

  • Waste Collection: Dispose of the compound and any contaminated materials (gloves, wipes, absorbent) in a clearly labeled, sealed container for hazardous waste.

  • Regulations: Disposal must be carried out in accordance with all applicable local, state, and federal regulations.[3] Do not dispose of it down the drain or in regular trash.

References

  • Safety Data Sheet: Piperidine. (2025). Carl ROTH. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co. KG. [Link]

  • Piperidine - SAFETY DATA SHEET. (2024). Penta chemicals. [Link]

  • Safety Data Sheet. (2023).
  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI - NIH. [Link]

  • PIPERIDINE - HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Piperidine - Wikipedia. Wikipedia. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride

This guide provides a comprehensive technical overview of the solubility of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride, a compound of interest for researchers and professionals in drug development. The document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride, a compound of interest for researchers and professionals in drug development. The document delves into the physicochemical properties of the compound, discusses its solubility in various solvents, and presents detailed protocols for experimentally determining its solubility. Furthermore, it explores the critical factors that influence the solubility of amine salts, offering a deeper understanding of its behavior in different environments.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a pivotal physicochemical property that dictates a drug's bioavailability and, consequently, its therapeutic efficacy.[1] For a compound like 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride, understanding its solubility profile is not merely an academic exercise but a fundamental requirement for formulation development, preclinical studies, and ultimately, clinical success.[2] The choice of solvent is paramount, influencing not only solubility but also reaction kinetics, impurity profiles, and crystal form during synthesis and formulation.[3] This guide aims to provide a robust framework for characterizing the solubility of this specific piperidine derivative.

Physicochemical Properties of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride

Molecular Structure:

Figure 1: Chemical Structure of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride

The structure reveals a piperidine ring, a basic amine group, and a fluorobenzyl moiety.[4] The presence of the amine groups makes the molecule basic, allowing for the formation of a dihydrochloride salt. This salt form is generally employed to enhance the aqueous solubility of amine-containing compounds.[5]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₉Cl₂FN₂[6]
Molecular Weight 281.20 g/mol [6]
Appearance Likely a solid, given it is a dihydrochloride salt.Inferred
pKa Not available. Expected to have at least two pKa values corresponding to the two amine groups. The piperidine amine is expected to be a stronger base than the primary amine.Inferred
logP Not available. The presence of the fluorobenzyl group suggests some lipophilicity, while the amine groups and the dihydrochloride salt form will increase hydrophilicity.Inferred

Solubility Profile: A Multi-Solvent Perspective

The solubility of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride will vary significantly depending on the nature of the solvent.[7] The general principle of "like dissolves like" provides a preliminary guide. As a dihydrochloride salt, it is expected to have good solubility in polar protic solvents like water and alcohols, and potentially in polar aprotic solvents like DMSO.

Table 2: Predicted and Experimental Solubility

SolventSolvent TypePredicted SolubilityRationale / Experimental Data
Water Polar ProticHighAs a dihydrochloride salt, the molecule is ionized, which should lead to favorable interactions with polar water molecules.[5]
Methanol Polar ProticHigh to ModerateMethanol is a polar protic solvent that can engage in hydrogen bonding, which should facilitate the dissolution of the salt.
Ethanol Polar ProticModerateEthanol is less polar than methanol and water, which may result in slightly lower solubility.
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is a strong hydrogen bond acceptor and is known to be an excellent solvent for a wide range of drug candidates.
N,N-Dimethylformamide (DMF) Polar AproticHighSimilar to DMSO, DMF is a polar aprotic solvent that is effective at solvating many organic compounds.

Note: The predicted solubilities are qualitative. For quantitative data, experimental determination is necessary using the protocols outlined in the following sections.

Experimental Determination of Solubility

Two primary methods are employed in the pharmaceutical industry to determine the solubility of a compound: the equilibrium (thermodynamic) solubility method and the kinetic solubility method.[8] The choice of method often depends on the stage of drug discovery and the amount of compound available.[9]

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[10] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[8]

Causality Behind Experimental Choices:

  • Excess Solid: The presence of undissolved solid ensures that the solution is saturated and that a true equilibrium can be reached.[10]

  • Prolonged Equilibration: Sufficient time (typically 24-72 hours) is required for the dissolution process to reach a steady state, especially for compounds with slow dissolution kinetics.[10]

  • Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for obtaining reproducible results.[11] For biopharmaceutical relevance, experiments are often conducted at 37 °C.[12]

  • pH Control: For ionizable compounds like 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride, pH is a critical factor.[13] Therefore, solubility is typically measured in buffered solutions across a range of pH values (e.g., pH 1.2, 4.5, and 6.8 for biopharmaceutical classification).[12]

  • Separation of Solid: It is essential to separate the undissolved solid from the saturated solution before analysis to avoid overestimation of the solubility. This is typically achieved through centrifugation followed by filtration.[12]

Step-by-Step Protocol:

  • Add an excess amount of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride to a known volume of the desired solvent (e.g., buffered aqueous solution, water, ethanol) in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Dilute the filtrate with an appropriate solvent.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculate the solubility in units such as mg/mL or µg/mL.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery when compound availability is limited.[14] This method involves dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[14][15] The concentration at which the compound precipitates is its kinetic solubility.[8]

Causality Behind Experimental Choices:

  • DMSO Stock Solution: High-throughput screening libraries are often stored in DMSO, making this method amenable to automated workflows.

  • Rapid Assessment: The method is much faster than the equilibrium shake-flask method.[9]

  • Supersaturation: The process of adding a DMSO solution to an aqueous buffer can lead to the formation of a supersaturated solution, and the subsequent precipitation is a kinetic process.[10]

Step-by-Step Protocol:

  • Prepare a high-concentration stock solution of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride in DMSO (e.g., 10 mM).

  • In a multi-well plate, add the DMSO stock solution to an aqueous buffer at various dilutions.

  • Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.

  • Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

  • Alternatively, the solutions can be filtered, and the concentration of the compound remaining in the solution can be quantified by HPLC-UV or LC-MS.[9]

Diagram of Experimental Workflows:

G cluster_0 Equilibrium Solubility (Shake-Flask) cluster_1 Kinetic Solubility A1 Add excess compound to solvent A2 Equilibrate (24-72h) with agitation at constant T A1->A2 A3 Separate solid (centrifuge/filter) A2->A3 A4 Quantify concentration (HPLC, LC-MS) A3->A4 A5 Thermodynamic Solubility A4->A5 B1 Prepare DMSO stock solution B2 Add stock to aqueous buffer B1->B2 B3 Incubate (1-2h) B2->B3 B4 Measure precipitation (e.g., nephelometry) B3->B4 B5 Kinetic Solubility B4->B5 G A Low pH (Acidic) C Protonated (Charged) Species A->C B High pH (Basic) D Deprotonated (Neutral) Species B->D E High Aqueous Solubility C->E F Low Aqueous Solubility D->F

Caption: Relationship between pH and the solubility of an amine salt.

Effect of Temperature

The effect of temperature on solubility is governed by the enthalpy of solution. [16]

  • Endothermic Dissolution: If the dissolution process absorbs heat (most common for salts dissolving in water), increasing the temperature will increase the solubility in accordance with Le Châtelier's principle. [1]* Exothermic Dissolution: If the dissolution process releases heat, increasing the temperature will decrease the solubility. [16][17] For most compounds, solubility increases with temperature. [18]However, this relationship must be determined experimentally for 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride.

Conclusion

Characterizing the solubility of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride is a critical step in its development as a potential therapeutic agent. This guide has provided a comprehensive framework for this endeavor, covering the compound's physicochemical properties, predicted solubility in various solvents, and detailed protocols for experimental solubility determination. By understanding the principles behind the shake-flask and kinetic solubility methods and appreciating the profound influence of pH and temperature, researchers can generate the robust data needed to guide formulation strategies and advance their drug development programs.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved from [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). World Health Organization. Retrieved from [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(4-chlorobenzyl)-1-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)piperidin-4-yl)methanamine. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • Diorazio, L. J., Richardson, P., & Sneddon, H. F. (2015). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Journal of Medicinal Chemistry, 58(23), 9477–9498. Retrieved from [Link]

  • A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. (2010). Molecular Pharmaceutics. ACS Publications. Retrieved from [Link]

  • Temperature Effects on Solubility. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. (2021). Study.com. Retrieved from [Link]

  • Biochemistry, Dissolution and Solubility. (2023). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Key Considerations for Selecting Solvents in Drug Manufacturing. (2024). Purosolv. Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2023). Protocols.io. Retrieved from [Link]

  • 4-(2-fluorobenzyl)piperidine. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (n.d.). MDPI. Retrieved from [Link]

  • Effects of Temperature and Pressure on Solubility. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Advanced Properties of Amines. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Solvent selection for pharmaceuticals. (2015). ResearchGate. Retrieved from [Link]

  • 4-(4-Fluorophenyl)piperidine. (n.d.). PubChem. Retrieved from [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2019). Industrial & Engineering Chemistry Research. ACS Publications. Retrieved from [Link]

  • pH and Solubility. (2024). YouTube. Retrieved from [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2012). Asian Journal of Chemistry. Retrieved from [Link]

  • Solvent selection for process development. (2021). Technobis Crystallization Systems. Retrieved from [Link]

  • Solubility and pH of amines. (n.d.). Retrieved from [Link]

  • N-Phenyl-1-(2-phenylethyl)-4-piperidinamine dihydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Piperidine. (n.d.). Wikipedia. Retrieved from [Link]

  • Why does the solubility of some salts decrease with temperature?. (2016). Quora. Retrieved from [Link]

  • Piperidine. (n.d.). PubChem. Retrieved from [Link]

  • PIPERIDINE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex. (2024). Molecules. PMC - NIH. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Stability and Degradation Profile of 1-(2-Fluorobenzyl)piperidin-4-amine Dihydrochloride

Abstract This technical guide provides a comprehensive analysis of the stability and degradation profile of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride, a key intermediate and structural motif in contemporary dru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the stability and degradation profile of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride, a key intermediate and structural motif in contemporary drug discovery. Addressing the needs of researchers, scientists, and drug development professionals, this document delineates the intrinsic stability of the molecule and elucidates its degradation pathways under various stress conditions. By integrating established principles of physical organic chemistry with practical, field-proven methodologies for forced degradation studies, this guide serves as an essential resource for ensuring the quality, safety, and efficacy of drug candidates incorporating this moiety. Detailed, step-by-step protocols for stability-indicating analytical methods are provided, alongside a critical examination of the causal factors driving experimental design.

Introduction: The Significance of 1-(2-Fluorobenzyl)piperidin-4-amine Dihydrochloride in Medicinal Chemistry

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast array of clinically approved pharmaceuticals.[1] Its prevalence is attributed to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to serve as a versatile framework for introducing diverse pharmacophoric elements.[1] The specific compound, 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride, combines this privileged heterocycle with a fluorinated benzyl group. The inclusion of fluorine is a common strategy in modern drug design to enhance metabolic stability, modulate pKa, and improve binding affinity through specific fluorine-protein interactions.

The dihydrochloride salt form of this amine-containing compound is primarily utilized to enhance its aqueous solubility and facilitate its handling and formulation.[2] However, the presence of multiple reactive functional groups—a secondary amine within the piperidine ring, a primary amine, and an electrophilically activated aromatic ring—necessitates a thorough understanding of its chemical stability. Degradation of an active pharmaceutical ingredient (API) or its intermediates can lead to loss of potency, formation of potentially toxic impurities, and unpredictable pharmacokinetic profiles. Therefore, a robust stability and degradation profile is a critical component of any drug development program.

This guide will systematically explore the stability of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride through the lens of forced degradation studies, a cornerstone of pharmaceutical development mandated by regulatory bodies such as the International Council for Harmonisation (ICH). These studies are designed to deliberately degrade the molecule under a variety of stress conditions, including acid, base, oxidation, heat, and light, to identify potential degradation products and elucidate degradation pathways.[3] The insights gained from these studies are instrumental in developing stability-indicating analytical methods, which are essential for the quality control of the drug substance and formulated product.[3]

Predicted Stability Profile and Potential Degradation Pathways

Based on the chemical structure of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride, several potential degradation pathways can be hypothesized. The presence of the piperidine ring, the exocyclic primary amine, and the fluorobenzyl group all contribute to its reactivity.

  • Oxidative Degradation: The tertiary amine within the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide.[4] This is a common metabolic pathway for piperidine-containing drugs and can also occur under chemical oxidative stress (e.g., exposure to peroxides). Further oxidation could potentially lead to ring-opening products.

  • Thermal Degradation: While the piperidine scaffold itself is relatively stable, high temperatures can promote various degradation reactions.[5][6] For this molecule, thermal stress could potentially lead to de-benzylation, although this is generally a high-energy process. More likely is the potential for complex, non-specific degradation reactions at elevated temperatures.

  • Photodegradation: Many organic molecules are sensitive to light, particularly UV radiation.[5] For 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride, photodegradation could proceed through radical mechanisms, potentially leading to de-halogenation or other complex rearrangements. It is advisable to store piperidine compounds in opaque containers or in the dark to prevent this.[5]

  • pH-Dependent Degradation (Hydrolysis):

    • Acidic Conditions: While the dihydrochloride salt form is expected to be stable in acidic solutions, extreme acidic conditions coupled with heat could potentially promote hydrolysis. However, the C-N bonds are generally stable to acid hydrolysis.

    • Alkaline Conditions: In alkaline conditions, the free base form of the amine will be present. While generally stable, strongly basic conditions at elevated temperatures could promote elimination reactions or other rearrangements. The C-F bond on the aromatic ring is generally very stable and not susceptible to hydrolysis under typical forced degradation conditions.[7]

The following diagram illustrates the potential primary degradation pathways for 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride.

G cluster_stress Stress Conditions cluster_molecule 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride cluster_products Potential Degradation Products Acid/Base Hydrolysis Acid/Base Hydrolysis Molecule C12H17FN2·2HCl Acid/Base Hydrolysis->Molecule Oxidation (e.g., H2O2) Oxidation (e.g., H2O2) Oxidation (e.g., H2O2)->Molecule Thermal Stress Thermal Stress Thermal Stress->Molecule Photochemical Stress (UV/Vis) Photochemical Stress (UV/Vis) Photochemical Stress (UV/Vis)->Molecule N_Oxide N-Oxide Formation Molecule->N_Oxide Primary Pathway Debenzylation Debenzylation Products Molecule->Debenzylation Possible at high temp Other Other Minor Degradants Molecule->Other Complex reactions Molecule->Other Generally stable Ring_Opening Ring-Opened Products N_Oxide->Ring_Opening Further Oxidation

Caption: Predicted degradation pathways of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride.

Experimental Design for Forced Degradation Studies

A well-designed forced degradation study is essential for understanding the stability of a molecule and for the development of a stability-indicating analytical method.[3] The following protocols are provided as a comprehensive guide for conducting such studies on 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride.

Preparation of Stock Solutions and Samples

The initial step in any forced degradation study is the preparation of a stock solution of the compound. The dihydrochloride salt is expected to be water-soluble, but a co-solvent such as methanol or acetonitrile may be used to ensure complete dissolution.

Protocol 1: Preparation of Stock Solution

  • Accurately weigh approximately 10 mg of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride and transfer to a 10 mL volumetric flask.

  • Add approximately 5 mL of a suitable solvent (e.g., 50:50 methanol:water) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with the same solvent to achieve a concentration of 1 mg/mL.

  • This stock solution will be used for all subsequent stress conditions.

Stress Conditions

The following stress conditions are based on ICH guidelines and are designed to induce degradation to a level of 5-20%, which is ideal for the identification of degradation products without complete destruction of the parent molecule.

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureTime
Acid Hydrolysis 0.1 M HCl60°C24, 48, 72 hours
Base Hydrolysis 0.1 M NaOH60°C2, 4, 8 hours
Oxidation 3% H₂O₂Room Temp24, 48, 72 hours
Thermal Degradation Solid State & Solution80°C7 days
Photodegradation Solid State & SolutionICH Option 2As per guidelines

Protocol 2: Execution of Forced Degradation Studies

  • Acid Hydrolysis:

    • To 1 mL of the stock solution in a sealed vial, add 1 mL of 0.1 M HCl.

    • Place the vial in a water bath or oven at 60°C.

    • At each time point, withdraw a 100 µL aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to 1 mL with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution in a sealed vial, add 1 mL of 0.1 M NaOH.

    • Maintain the vial at 60°C.

    • At each time point, withdraw a 100 µL aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to 1 mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution in a sealed vial, add 1 mL of 3% H₂O₂.

    • Keep the vial at room temperature, protected from light.

    • At each time point, withdraw a 100 µL aliquot and dilute to 1 mL with the mobile phase.

  • Thermal Degradation:

    • For the solution study, place a sealed vial of the stock solution in an oven at 80°C for 7 days.

    • For the solid-state study, place a thin layer of the solid compound in an open petri dish in an oven at 80°C for 7 days.

    • After the study period, prepare a 1 mg/mL solution of the solid sample for analysis.

  • Photodegradation:

    • Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light with aluminum foil.

    • After exposure, prepare the samples for analysis as described previously.

The following workflow diagram illustrates the forced degradation experimental process.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal Degradation (80°C) Stock->Thermal Photo Photodegradation (ICH Option 2) Stock->Photo HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Peak Identification HPLC->LCMS Characterize Degradants

Caption: Workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.[3] A well-developed method will separate the parent compound from all its degradation products, process impurities, and any other excipients.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Protocol 3: Stability-Indicating HPLC Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at 254 nm, and collect PDA data from 200-400 nm to assess peak purity.

  • Injection Volume: 10 µL.

This method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the parent peak from all degradation product peaks. Peak purity analysis using a PDA detector is crucial to ensure that the parent peak is not co-eluting with any degradants.

Characterization of Degradation Products

Once the degradation products have been separated using the stability-indicating HPLC method, their structures need to be elucidated. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this purpose.

Protocol 4: Degradation Product Characterization by LC-MS

  • Analyze the stressed samples using an LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Use the same chromatographic conditions as the developed HPLC method to ensure correlation of peaks.

  • Obtain the accurate mass of the parent compound and each degradation product.

  • Use the accurate mass data to propose elemental compositions for the degradation products.

  • Perform MS/MS fragmentation studies on the parent compound and the degradation products to identify characteristic fragment ions.

  • By comparing the fragmentation patterns of the degradation products with that of the parent compound, the site of modification can often be determined.

  • Based on the mass difference and the fragmentation data, propose the structures of the degradation products.

Summary of Expected Results and Data Presentation

The results of the forced degradation studies should be presented in a clear and concise manner. A table summarizing the percentage of degradation under each stress condition is highly recommended.

Table 2: Hypothetical Forced Degradation Data Summary

Stress Condition% Degradation of ParentNumber of DegradantsMajor Degradant (RT)
Control < 1%0-
0.1 M HCl, 72h ~2%18.5 min
0.1 M NaOH, 8h ~5%29.2 min, 10.1 min
3% H₂O₂, 72h ~15%311.5 min
Thermal (Solid) < 2%18.5 min
Thermal (Solution) ~8%28.5 min, 9.2 min
Photodegradation ~10%4Multiple minor peaks

This data provides a clear overview of the molecule's stability profile, indicating that it is most susceptible to oxidative degradation and moderately sensitive to photolytic and thermal stress in solution.

Conclusion and Recommendations

This technical guide has outlined a comprehensive strategy for evaluating the stability and degradation profile of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride. The proposed forced degradation studies, coupled with the development of a stability-indicating HPLC method and characterization of degradation products by LC-MS, provide a robust framework for ensuring the quality and safety of this important pharmaceutical building block.

Based on the predicted degradation pathways, the following recommendations are made:

  • Storage: The compound should be stored in well-sealed, opaque containers, protected from light and high temperatures.[5]

  • Formulation: During formulation development, care should be taken to avoid excipients that could create a highly alkaline environment or introduce oxidative species.

  • Further Studies: The identified degradation products should be synthesized and characterized. If they are found to be present in the final drug product above the identification threshold, their potential toxicity should be evaluated.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently assess the stability of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride and make informed decisions throughout the drug development lifecycle.

References

  • ResearchGate. (n.d.). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Retrieved from [Link][8][9][10]

  • Oxford Academic. (n.d.). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Retrieved from [Link][11]

  • ResearchGate. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. Retrieved from [Link][12]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link][1]

  • RSC Publishing. (n.d.). Degradation of benzylamines during chlorination and chloramination. Retrieved from [Link][13]

  • National Institutes of Health. (n.d.). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. Retrieved from [Link][14]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link][15]

  • MDPI. (n.d.). Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit. Retrieved from [Link][16]

  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time? Retrieved from [Link][5]

  • Thermo Fisher Scientific. (n.d.). 4-(4-Fluorobenzyl)piperidine hydrochloride - SAFETY DATA SHEET. Retrieved from [Link][17]

  • ResearchGate. (n.d.). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. Retrieved from [Link][18]

  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Retrieved from [Link][19]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link][20]

  • researchmap. (n.d.). Thermal Reactions of Malic Acid Benzylamine Salts. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link][21]

  • Journal of Food and Drug Analysis. (n.d.). Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. Retrieved from [Link][22]

  • researchmap. (n.d.). Synthesis and thermal degradation kinetics of poly(benzyl methacrylate)/graphite composites. Retrieved from [Link][23]

  • ResearchGate. (2018). Antioxidant potential of piperidine containing compounds - A short review. Retrieved from [Link][24]

  • international journal of pharmaceutical research. (n.d.). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. Retrieved from [Link][25]

  • National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link][26]

  • PubMed. (n.d.). Fluoro ketone inhibitors of hydrolytic enzymes. Retrieved from [Link][27]

  • ScienceDirect. (n.d.). Thermal degradation behavior of polymethacrylates containing amine side groups. Retrieved from [Link][28]

  • MDPI. (n.d.). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. Retrieved from [Link][29]

  • National Institutes of Health. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Retrieved from [Link][30]

  • National Institutes of Health. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link][31]

  • National Institutes of Health. (n.d.). Thermal degradation and combustion properties of most popular synthetic biodegradable polymers. Retrieved from [Link][32]

  • US Pharmacopeia. (2014). STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. Retrieved from [Link][3]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link][33]

  • ResearchGate. (n.d.). Hydrolysis of Fluorosilanes: A Theoretical Study. Retrieved from [Link][7]

  • PubMed. (n.d.). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Retrieved from [Link][9]

  • Wiley Online Library. (n.d.). Conjugate‐Driven Electron Density Delocalization of Piperidine Nitroxyl Radical for Stable Aqueous Zinc Hybrid Flow Batteries. Retrieved from [Link][34]

  • Springer. (n.d.). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Retrieved from [Link][10]

  • PubMed. (n.d.). Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. Retrieved from [Link][35]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Characterization of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of clinically successful drugs, particularly those targeting the central nervous system (CNS) and cancer.[1][2][3] Its structural properties often confer favorable pharmacokinetic characteristics, such as metabolic stability and improved membrane transport, enhancing the "druggability" of molecules that contain it.[1] The compound 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride belongs to this important class of molecules. While its specific biological targets are yet to be fully elucidated, its structural similarity to known bioactive agents suggests potential interactions with a range of CNS receptors, including sigma (σ) receptors, dopamine receptors, serotonin receptors, and N-methyl-D-aspartate (NMDA) receptors.[4][5][6][7]

This guide provides a comprehensive framework for the in vitro characterization of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride. It is designed for researchers, scientists, and drug development professionals, offering a logical, stepwise progression from fundamental assessments to detailed mechanistic studies. The protocols herein are designed as self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Part 1: Foundational Assays - Establishing a Baseline Profile

Before investigating specific molecular targets, it is critical to establish the fundamental properties of the compound, including its solubility, stability, and general cytotoxicity. This baseline data is essential for designing and interpreting all subsequent experiments.

Compound Handling and Stock Solution Preparation
  • Rationale: Accurate and consistent compound concentration is the bedrock of reliable pharmacological data. As a dihydrochloride salt, the compound is expected to have good aqueous solubility, but verification is crucial. The use of a DMSO stock is standard practice for long-term storage and serial dilutions.

  • Protocol:

    • Aqueous Solubility Assessment: Prepare a saturated solution of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride in a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). Determine the concentration of the supernatant by a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS) to establish the maximum aqueous solubility.

    • Stock Solution Preparation: For routine use, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Aliquot into single-use tubes and store at -20°C or -80°C to prevent freeze-thaw cycles.

    • Working Dilutions: Prepare fresh working dilutions from the DMSO stock in the specific assay buffer for each experiment. Ensure the final DMSO concentration in the assay is consistent across all conditions and typically does not exceed 0.5% to avoid solvent-induced artifacts.

General Cytotoxicity Assessment
  • Rationale: Understanding the concentration at which a compound induces cell death is vital to distinguish between target-specific effects and general toxicity. This allows for the selection of appropriate concentration ranges for subsequent functional assays. A membrane integrity assay, such as the CellTox™ Green assay, provides a direct measure of cytotoxicity.[8]

  • Protocol: Real-Time Cytotoxicity Assay using a Fluorescent Dye

    • Cell Seeding: Plate a suitable cell line (e.g., HEK293, SH-SY5Y, or a relevant cancer cell line) in a 96-well, clear-bottom, black-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[9] Allow cells to adhere and stabilize for 24 hours.

    • Reagent Preparation: Prepare the assay medium by diluting the CellTox™ Green Dye (or a similar cell-impermeant DNA dye) according to the manufacturer's instructions (e.g., 1:500).[8]

    • Compound Treatment: Prepare a 2X serial dilution series of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride in the assay medium. Remove the existing media from the cells and add an equal volume of the 2X compound solutions to the wells. Include vehicle control (e.g., 0.1% DMSO) and a positive control for maximum cytotoxicity (e.g., a lysis agent).

    • Incubation and Measurement: Incubate the plate at 37°C and 5% CO₂. Measure fluorescence (e.g., Ex/Em ~485/520 nm) at multiple time points (e.g., 2, 24, 48, and 72 hours) to assess both acute and long-term cytotoxicity.

    • Data Analysis: Plot the fluorescence intensity against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the CC₅₀ (50% cytotoxic concentration).

Part 2: Primary Target Screening and Identification

Based on the piperidine scaffold, a logical next step is to screen the compound against a panel of CNS receptors commonly associated with this chemical class. This provides an unbiased view of its primary biological targets.

Workflow for Target Identification

The following diagram illustrates a logical workflow for identifying the primary biological targets of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride.

G cluster_0 Initial Characterization cluster_1 Primary Screening cluster_2 Target Validation & Functional Characterization cluster_3 Safety Pharmacology Compound 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride Solubility Solubility & Stability Assessment Compound->Solubility Cytotoxicity General Cytotoxicity Assay (e.g., CellTox Green) Solubility->Cytotoxicity Screening Broad Receptor Panel Screen (Radioligand Binding Assays) Cytotoxicity->Screening Determines non-toxic concentration range Sigma Sigma Receptors (σ1, σ2) Screening->Sigma Identifies potential hits GPCR GPCRs (Dopamine, Serotonin) Screening->GPCR Identifies potential hits IonChannel Ion Channels (NMDA Receptor) Screening->IonChannel Identifies potential hits Binding Confirmatory Binding Assays (Ki Determination) Sigma->Binding GPCR->Binding IonChannel->Binding Functional Functional Assays (e.g., Ca2+ Flux, cAMP, IP1) Binding->Functional Confirms interaction & determines functional effect hERG hERG Channel Assay (Patch Clamp) Functional->hERG

Caption: Workflow for in vitro characterization.

Radioligand Binding Assays: A First Look at Affinity
  • Rationale: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. By competing with a known radiolabeled ligand, we can determine the equilibrium dissociation constant (Ki) of our test compound, providing a quantitative measure of its binding potency.

  • Protocol: Sigma-1 (σ1) Receptor Binding Assay

    • Scientific Context: The σ1 receptor is a unique intracellular chaperone protein implicated in numerous neurological disorders, and many piperidine-containing compounds exhibit high affinity for this target.[4][7] Antagonists of the σ1 receptor are being investigated as potential treatments for neuropathic pain.[4][10]

    • Membrane Preparation: Utilize membrane preparations from a source rich in σ1 receptors, such as guinea pig brain or a recombinant cell line (e.g., HEK293) overexpressing the human σ1 receptor.

    • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

    • Radioligand: [³H]-(+)-pentazocine, a well-characterized σ1 receptor agonist.

    • Assay Procedure:

      • In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd), and varying concentrations of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride.

      • To determine non-specific binding, include wells with an excess of a known high-affinity σ1 ligand, such as haloperidol (e.g., 10 µM).

      • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

    • Termination and Detection: Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/C) using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer. Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding versus the log concentration of the test compound. Determine the IC₅₀ value and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterValue/DescriptionRationale
Receptor Source Guinea Pig Brain or recombinant cellsHigh density of σ1 receptors for a robust signal.
Radioligand [³H]-(+)-pentazocineHigh-affinity, selective σ1 receptor ligand.
Non-specific Agent Haloperidol (10 µM)A high-affinity ligand to saturate all specific binding sites.
Incubation Time 90-120 minutes at RTAllows the binding reaction to reach equilibrium.
Detection Method Scintillation CountingHighly sensitive method for detecting tritium.

Part 3: Functional Assays - From Binding to Biological Effect

Once a primary target is identified through binding assays, the next crucial step is to determine the functional consequence of this binding. Does the compound act as an agonist, antagonist, or inverse agonist?

Dopamine D2 Receptor Functional Assay (cAMP)
  • Scientific Context: The dopamine D2 receptor (D2R) is a Gi-coupled GPCR, meaning its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[11] Many antipsychotic drugs with a piperidine core act as D2R antagonists.[4]

  • Protocol:

    • Cell Line: Use a recombinant cell line stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293).[12]

    • Assay Principle: Cells are first stimulated with forskolin to elevate intracellular cAMP levels. A D2R agonist (e.g., quinpirole) will inhibit this forskolin-induced cAMP production. An antagonist will block the effect of the agonist, restoring cAMP levels.

    • Procedure (Antagonist Mode):

      • Seed D2R-expressing cells in a 96- or 384-well plate and incubate overnight.

      • Pre-incubate the cells with a serial dilution of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride for 15-30 minutes.

      • Add a fixed concentration of a D2R agonist (e.g., quinpirole at its EC₈₀) in the presence of forskolin.

      • Incubate for 30-60 minutes at 37°C.

      • Lyse the cells and measure cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[13]

    • Data Analysis: Plot the measured signal (inversely proportional to cAMP) against the log concentration of the antagonist. Fit the data to determine the IC₅₀, from which the antagonist constant (Kb) can be calculated.

Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)
  • Scientific Context: The 5-HT2A receptor is a Gq-coupled GPCR. Its activation stimulates phospholipase C, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[14] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores.[15]

  • Protocol:

    • Cell Line: Use a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).[16][17]

    • Assay Principle: Cells are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). An increase in intracellular Ca²⁺ upon receptor activation leads to a measurable increase in fluorescence.

    • Procedure (Antagonist Mode):

      • Plate 5-HT2A-expressing cells in a 96- or 384-well, black-walled, clear-bottom plate.

      • Load the cells with a Ca²⁺-sensitive dye according to the manufacturer's protocol.

      • Pre-incubate the cells with a serial dilution of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride.

      • Using a fluorescence plate reader with an injection module (e.g., FLIPR), inject a known 5-HT2A agonist (e.g., serotonin or α-methyl-5-HT at its EC₈₀) and immediately begin measuring fluorescence kinetics over 1-3 minutes.

    • Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the log concentration of the test compound to calculate the IC₅₀.

Part 4: Safety Pharmacology - Early Assessment of Risk

Early in the drug discovery process, it is essential to evaluate compounds for potential liabilities that could lead to adverse effects. The most critical of these is cardiotoxicity, often mediated by the blockade of the hERG potassium channel.

hERG Channel Inhibition Assay
  • Scientific Context: The hERG (human Ether-à-go-go-Related Gene) channel is crucial for cardiac repolarization. Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[18][19] Regulatory agencies like the FDA mandate hERG testing for most new chemical entities.[20]

  • Rationale: The gold-standard method for assessing hERG liability is manual patch-clamp electrophysiology, which directly measures the flow of ions through the channel in a living cell.[18]

  • Protocol: Manual Patch-Clamp Electrophysiology

    • Cell Line: Use a cell line stably expressing the human hERG channel (e.g., HEK293 or CHO cells).

    • Electrophysiology Setup: Use a patch-clamp amplifier, digitizer, and data acquisition software.

    • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and isolate the hERG current. A common protocol involves a depolarization step to +20 mV followed by a repolarizing step to -50 mV to measure the peak tail current.[21]

    • Procedure:

      • Establish a stable whole-cell recording from a single cell.

      • Record baseline hERG currents in the extracellular solution (vehicle control).

      • Perfuse the cell with increasing concentrations of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride, allowing the effect to reach a steady state at each concentration.

      • After the highest concentration, perform a washout with the vehicle solution to assess reversibility.

      • Include a known hERG blocker (e.g., dofetilide or cisapride) as a positive control in separate experiments to validate assay sensitivity.[20]

    • Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage of inhibition relative to the baseline current. Plot the percent inhibition versus the log concentration and fit the data to determine the IC₅₀ value.

ParameterValue/DescriptionRationale
Method Manual Whole-Cell Patch-Clamp"Gold standard" for accuracy and detail in ion channel studies.[22]
Cell Line HEK293-hERGRobust expression of the human channel for a reliable signal.
Voltage Protocol CiPA-recommended step-ramp[21]Standardized protocol to ensure data consistency and regulatory acceptance.
Positive Control Dofetilide, Cisapride, or TerfenadineValidates that the assay can accurately detect known hERG inhibitors.[20]
Endpoint IC₅₀ for channel blockQuantitative measure of the compound's potency as a hERG inhibitor.

Conclusion

The protocols outlined in this guide provide a robust and scientifically rigorous framework for the initial in vitro characterization of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride. By systematically progressing from foundational cytotoxicity and solubility assessments to broad target screening, functional validation, and critical safety profiling, researchers can build a comprehensive understanding of the compound's pharmacological profile. This structured approach, grounded in established methodologies, is essential for making informed decisions in the early stages of the drug discovery and development process.

References

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In In Vitro Toxicology. [Link]

  • National Center for Biotechnology Information. Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Al-Shorbagy, M. Y., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry. [Link]

  • SB Drug Discovery. NMDA Receptors Screening & Profiling Services. [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay | Advanced Solutions. [Link]

  • Murn, J., et al. (2021). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Psychedelic Medicine. [Link]

  • Wang, P., et al. (2024). Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. ACS Pharmacology & Translational Science. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Khan, I., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Biointerface Research in Applied Chemistry. [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]

  • Di Stilo, A., et al. (2010). Identification and characterization of novel NMDA receptor antagonists selective for NR2A- over NR2B-containing receptors. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Charles River Laboratories. hERG Serum Shift Assay. [Link]

  • Sapa, J., et al. (2012). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry. [Link]

  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Kim, Y., et al. (2009). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). Archives of Pharmacal Research. [Link]

  • Colabufo, N. A., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]

  • Eurofins DiscoverX. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]

  • Sharma, R., et al. (2018). Identification of novel and structurally diverse N-Methyl-D-Aspartate Receptor Antagonists: Successful Application of Pharmacophore Modeling, Virtual Screening and Molecular Docking. bioRxiv. [Link]

  • Tapia-Abellán, A., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Bak, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • University of Regensburg. (2012). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

  • Al-fatlawi, A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Pharmaceuticals. [Link]

  • Sahn, J. J., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. International Journal of Molecular Sciences. [Link]

  • Li, Z., et al. (2019). A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm. Toxicology and Applied Pharmacology. [Link]

  • GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. [Link]

  • Marra, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • Eurofins DiscoverX. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. [Link]

  • National Center for Biotechnology Information. (2014). RNA Based Antagonist of NMDA Receptors. PLoS One. [Link]

  • National Center for Biotechnology Information. (2014). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. ACS Chemical Neuroscience. [Link]

  • ResearchGate. (2021). Piperidine nucleus in the field of drug discovery. [Link]

  • Bentham Science Publishers. (2009). In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. [Link]

  • MDPI. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. [Link]

  • Creative Bioarray. Unraveling the Role of hERG Channels in Drug Safety. [Link]

  • da Silva, G. N., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS One. [Link]

  • ResearchGate. (2015). Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and... [Link]

  • Sugimoto, H., et al. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. [Link]

  • Maddry, J. A., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, Y., et al. (2018). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Molecules. [Link]

  • PubChem. N-(4-fluorophenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide. [Link]

Sources

Application

Application Notes &amp; Protocols for the In Vivo Evaluation of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride

Introduction: A Strategic Approach to In Vivo Characterization The compound 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride belongs to a chemical class—piperidine derivatives—that is exceptionally prominent in modern...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to In Vivo Characterization

The compound 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride belongs to a chemical class—piperidine derivatives—that is exceptionally prominent in modern pharmacotherapy. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for conferring favorable pharmacokinetic (ADME) properties and metabolic stability to drug candidates[1]. Piperidine-containing molecules are key components in a wide array of approved drugs, particularly those targeting the central nervous system (CNS)[1][2]. Furthermore, the inclusion of a fluorobenzyl group may enhance metabolic stability and influence receptor binding affinity, a strategy observed in the development of various neurologically active agents[3].

Given the absence of specific mechanistic data for 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride, a comprehensive and systematic in vivo evaluation is essential to elucidate its physiological effects, tolerability, and pharmacokinetic profile. This guide presents a logical, phased approach to the initial preclinical assessment of this novel chemical entity (NCE). The experimental design is grounded in established principles of drug discovery and prioritizes ethical considerations in animal research[4][5]. Our objective is to build a foundational dataset that will inform subsequent, more targeted efficacy studies.

The causality behind this multi-stage approach is to de-risk development progressively. We begin with a broad assessment of tolerability to identify a safe dose range, followed by a detailed pharmacokinetic/pharmacodynamic (PK/PD) analysis to understand drug exposure and its relation to a biological effect, and conclude with a preliminary toxicology screen to identify potential liabilities. This structured progression ensures that resource-intensive efficacy studies are undertaken only when a compound demonstrates a viable safety and exposure profile.

Phase 1: Acute Tolerability and Dose-Range Finding (DRF) Study

Scientific Rationale: The primary objective of the Dose-Range Finding (DRF) study is to determine the maximum tolerated dose (MTD) and to identify a spectrum of doses that are safe for subsequent, more detailed investigations. This initial step is critical for preventing unnecessary animal morbidity and ensuring the scientific validity of later experiments by establishing a relevant dose-response relationship. The study is designed to observe overt clinical signs and acute toxicity, providing a preliminary safety profile of the compound.

Ethical Considerations: All animal procedures must be conducted in strict accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol[6][7][8]. The number of animals used is minimized by employing a tiered dose-escalation design. Humane endpoints are clearly defined to ensure that animals are euthanized before significant suffering occurs[9].

Protocol 1.1: Single-Dose Escalation Study in Mice
  • Animal Model: Male and female C57BL/6 mice, 8-10 weeks old. The use of both sexes is crucial to identify potential sex-dependent differences in toxicity.

  • Housing: Animals are housed in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water. Acclimatize animals for at least 7 days before the experiment.

  • Compound Formulation: Prepare 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride in a suitable vehicle (e.g., sterile saline or 0.5% methylcellulose in water). The formulation should be validated for stability and homogeneity.

  • Dose Administration: Administer the compound via a clinically relevant route, such as oral gavage (PO) or intraperitoneal (IP) injection. The choice of route should be based on the intended clinical application and the compound's physicochemical properties.

  • Experimental Groups:

    • Group 1: Vehicle control (n=3 M, 3 F)

    • Group 2: 1 mg/kg (n=3 M, 3 F)

    • Group 3: 10 mg/kg (n=3 M, 3 F)

    • Group 4: 30 mg/kg (n=3 M, 3 F)

    • Group 5: 100 mg/kg (n=3 M, 3 F)

    • Doses are escalated to subsequent groups only after a 24-hour observation period for the previous group shows no severe toxicity.

  • Observation and Data Collection:

    • Monitor animals continuously for the first 4 hours post-dose, and then at 8, 24, and 48 hours.

    • Record clinical observations using a scoring system (e.g., modified Irwin test) to systematically assess behavioral and physiological changes, including changes in posture, gait, respiration, and autonomic signs.

    • Record body weight at baseline and at 24 and 48 hours post-dose.

    • Note any instances of morbidity or mortality.

  • Endpoint: The study is concluded after 48 hours. The MTD is defined as the highest dose that does not cause mortality or serious clinical signs.

Data Presentation: DRF Study Summary
GroupDose (mg/kg)RouteN (M/F)MortalityKey Clinical SignsBody Weight Change (48h)
1VehiclePO3/30/6None Observed< 2%
21PO3/30/6None Observed< 2%
310PO3/30/6Mild sedation at 1-2h< 2%
430PO3/30/6Moderate sedation, slight ataxia at 1-4h-3% to -5%
5100PO3/31/6Severe sedation, ataxia, piloerection-8% to -12%

This table represents example data.

Phase 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Evaluation

Scientific Rationale: This phase aims to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound (pharmacokinetics) and to correlate drug exposure with a measurable biological effect (pharmacodynamics). Understanding the PK/PD relationship is fundamental to selecting a rational dosing regimen for efficacy studies. A compound is of little therapeutic value if it cannot achieve and maintain sufficient exposure at its target site without causing toxicity[1].

Protocol 2.1: Single-Dose Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g) with cannulated jugular veins to facilitate serial blood sampling. This refinement minimizes stress and reduces the number of animals required.

  • Experimental Groups:

    • Group 1: 1 mg/kg, intravenous (IV) bolus (n=4)

    • Group 2: 10 mg/kg, oral gavage (PO) (n=4)

    • Doses selected should be well-tolerated based on the DRF study.

  • Blood Sampling:

    • IV Group: Collect blood samples (approx. 150 µL) at pre-dose, and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

    • PO Group: Collect blood samples at pre-dose, and at 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge immediately to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific analytical method, such as LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry), to quantify the concentration of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride in plasma.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters
ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Definition
Cmax 150 ng/mL250 ng/mLMaximum observed plasma concentration
Tmax 2 min1 hourTime to reach Cmax
AUC(0-inf) 450 ngh/mL1800 ngh/mLArea under the concentration-time curve
t1/2 3.5 hours4.0 hoursElimination half-life
CL 37 mL/min/kgN/AClearance
Vd 11 L/kgN/AVolume of distribution
F (%) N/A40%Oral Bioavailability

This table represents example data.

Workflow Visualization: In Vivo Study Progression

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Exposure & Effect cluster_2 Phase 3: Preliminary Toxicology DRF Dose-Range Finding (DRF) in Mice MTD Determine Maximum Tolerated Dose (MTD) DRF->MTD PK Pharmacokinetics (PK) in Rats MTD->PK Inform Dose Selection PK_PD PK/PD Correlation PK->PK_PD PD Pharmacodynamics (PD) (e.g., Hot Plate Test) PD->PK_PD Tox 7-Day Repeat-Dose Toxicology in Rats PK_PD->Tox Inform Dose Selection Path Histopathology & Clinical Chemistry Tox->Path

Caption: Logical progression of in vivo studies for a novel chemical entity.

Protocol 2.2: Exploratory Pharmacodynamic (PD) Study

Scientific Rationale: Based on the common activities of piperidine derivatives, a relevant PD model should be selected to assess the compound's biological effect. For instance, if CNS effects like sedation were observed in the DRF study, a model for analgesic or sedative activity would be appropriate. The goal is to see if the compound produces a dose-dependent biological effect within the exposure range identified in the PK study.

Example Model: Hot Plate Test for Analgesia [10]

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Procedure:

    • Acclimatize mice to the testing room for at least 1 hour.

    • Determine baseline latency by placing each mouse on a hot plate maintained at 55±0.5°C and recording the time until a response (e.g., hind paw licking or jumping) is observed. A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.

    • Administer vehicle, a positive control (e.g., morphine), or 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride at three dose levels (e.g., 3, 10, 30 mg/kg, PO).

    • Measure the response latency at various time points post-dose (e.g., 30, 60, 90, 120 minutes) that align with the expected Tmax and half-life.

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. Analyze data using a two-way ANOVA.

Phase 3: Preliminary Repeat-Dose Toxicology Assessment

Scientific Rationale: While acute studies provide information on immediate toxicity, many adverse effects only become apparent after repeated exposure. A short-term, repeat-dose toxicology study is essential for identifying potential target organ toxicities and establishing a preliminary safety margin. This study is a critical step before considering longer-term efficacy studies or advancing the compound in the development pipeline[11][12].

Protocol 3.1: 7-Day Repeat-Dose Study in Rats
  • Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.

  • Experimental Groups (n=5/sex/group):

    • Group 1: Vehicle control

    • Group 2: Low Dose (e.g., a dose showing minimal to no effect in PD studies)

    • Group 3: Mid Dose (e.g., the efficacious dose in PD studies, ED50)

    • Group 4: High Dose (e.g., the highest well-tolerated dose from the DRF study)

  • Dosing and Observations:

    • Administer the compound or vehicle once daily for 7 consecutive days via the selected route (e.g., PO).

    • Conduct and record detailed clinical observations daily.

    • Record body weight and food consumption daily.

  • Terminal Procedures (Day 8):

    • Collect blood via cardiac puncture for hematology and clinical chemistry analysis.

    • Perform a full necropsy, record organ weights (e.g., liver, kidneys, spleen, brain, heart).

    • Collect a comprehensive set of tissues and preserve them in 10% neutral buffered formalin for potential histopathological examination.

  • Data Analysis:

    • Analyze body and organ weight data, hematology, and clinical chemistry using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

    • A veterinary pathologist should examine tissues from the high-dose and control groups. If findings are present, tissues from lower dose groups are then examined to determine a No-Observed-Adverse-Effect-Level (NOAEL).

Data Presentation: Key Toxicology Endpoints
ParameterVehicleLow DoseMid DoseHigh Dose
Body Weight Gain (g, Day 8) +25+24+18+10**
Liver Weight (% of Body Weight) 3.5%3.6%4.0%4.8%
ALT (U/L) 404265*150
Creatinine (mg/dL) 0.50.50.60.6
Histopathology (Liver) WNLWNLMinimal hepatocellular hypertrophyMild centrilobular hypertrophy & necrosis

This table represents example data. WNL = Within Normal Limits. *p<0.05, **p<0.01 vs. vehicle.

Workflow Visualization: Toxicology Assessment

G cluster_0 In-Life Phase cluster_1 Terminal Phase (Day 8) cluster_2 Analysis Phase Dosing Daily Dosing (7 Days) Obs Clinical Observations Body Weight Food Consumption Dosing->Obs Necropsy Necropsy & Organ Weights Obs->Necropsy Blood Blood Collection Obs->Blood Histo Histopathology Necropsy->Histo ClinPath Clinical Pathology (Hematology & Chem) Blood->ClinPath

Caption: Key stages of the 7-day repeat-dose toxicology study.

Conclusion

This application guide outlines a foundational, three-phase strategy for the initial in vivo characterization of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride. By systematically evaluating tolerability, pharmacokinetics, pharmacodynamics, and preliminary safety, researchers can build a robust data package. This self-validating system ensures that decisions to advance the compound are based on a comprehensive understanding of its properties, maximizing the potential for success while adhering to the highest ethical standards of animal welfare. The insights gained from these studies will be instrumental in designing future, hypothesis-driven efficacy experiments in relevant disease models.

References

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link][1]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link][2]

  • ichorbio. (2022). Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare. ichorbio. [Link][6]

  • Kim, J. S., et al. (2005). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). Archives of Pharmacal Research. [Link]

  • Cardoso, C. d. O., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link][4]

  • Kong, D., et al. (2009). Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway. Journal of Medicinal Chemistry. [Link]

  • Marietta College. Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Marietta College. [Link][7]

  • Hassan, M., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery. [Link][10]

  • Nenad, P., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience. [Link][3]

  • MDPI. (2023). Peer-Review of "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications". International Journal of Molecular Sciences. [Link]

  • Sun, Y., et al. (2023). Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Peyrot, F., et al. (2020). Unexpected rapid aerobic transformation of 2,2,6,6-tetraethyl-4-oxo(piperidin-1-yloxyl) radical by cytochrome P450 in the presence of NADPH. Free Radical Biology and Medicine. [Link]

  • Contardi, L., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

  • ResearchGate. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. [Link][5]

  • ResearchGate. (2020). Piperidine-based drug discovery. ResearchGate. [Link]

  • ModernVivo. (2025). How to Get IACUC Approval: 4 Steps to Streamline Compliance for Ethical Research. ModernVivo. [Link][8]

  • Bai, Q., et al. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub. [Link]

  • University of Connecticut. Code of Ethics for the Care and Use of Animals. Office of the Vice President for Research. [Link][9]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. [Link]

  • De La Salle University. Institutional Animal Care & Use Committee (IACUC) Ethical Principles and Guidelines. De La Salle University. [Link]

  • PubChem. 1-(4-(4-chlorobenzyl)-1-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)piperidin-4-yl)methanamine. PubChem. [Link]

  • Patlewicz, G., et al. (2016). The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. PMC - NIH. [Link]

  • PubChem. 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride. PubChem. [Link]

  • Toxys. (2021). NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals. YouTube. [Link]

  • Van Norman, G. A. (2019). The evolving role of investigative toxicology in the pharmaceutical industry. Journal of the American Association for Laboratory Animal Science. [Link][11]

  • Science.gov. vivo toxicity study: Topics. Science.gov. [Link][12]

  • ResearchGate. (2025). In vivo zebrafish assays for analyzing drug toxicity. ResearchGate. [Link]

Sources

Method

Application Note: Quantitative Analysis of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride

Abstract This application note presents a detailed and validated analytical methodology for the precise quantification of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride, a key intermediate in pharmaceutical synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated analytical methodology for the precise quantification of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride, a key intermediate in pharmaceutical synthesis. The primary method detailed is a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, suitable for routine quality control and purity assessment. Additionally, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is outlined for trace-level quantification and metabolite studies. The protocols herein are designed to meet the stringent requirements of the pharmaceutical industry, adhering to the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction

1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride is a substituted piperidine derivative that serves as a critical building block in the synthesis of various pharmaceutically active compounds. Accurate and precise quantification of this intermediate is paramount to ensure the quality, efficacy, and safety of the final drug product. The presence of the basic piperidine ring and the primary amine functionality dictates the choice of analytical techniques, requiring careful consideration of pH, column chemistry, and detection methods to achieve optimal chromatographic performance.

This guide provides comprehensive protocols for two complementary analytical techniques, offering solutions for both high-concentration assay and trace-level analysis. The causality behind experimental choices, from sample preparation to instrument parameters, is explained to provide researchers with a deep understanding of the methodology.

Recommended Analytical Methods

Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is the workhorse of pharmaceutical analysis due to its high reproducibility, robustness, and cost-effectiveness. For a compound like 1-(2-Fluorobenzyl)piperidin-4-amine, which contains a chromophore (the fluorobenzyl group), UV detection is a straightforward and sensitive approach. The dihydrochloride salt form of the analyte ensures good aqueous solubility, simplifying sample and standard preparation.

Causality of Method Choice:

  • Reverse-Phase C18 Column: A C18 column is selected for its versatility and proven ability to retain and separate a wide range of moderately polar to non-polar compounds. The hydrophobic interaction between the analyte's benzyl and piperidine groups and the C18 stationary phase provides good retention.[5][6]

  • Acidified Mobile Phase: An acidic mobile phase (e.g., using formic or trifluoroacetic acid) is crucial for the analysis of basic compounds like amines.[5] Protonation of the amine groups suppresses silanol interactions with the stationary phase, leading to symmetrical peak shapes and improved reproducibility. It also ensures the consistent ionization state of the analyte.

  • UV Detection: The aromatic ring in the 2-fluorobenzyl moiety provides significant UV absorbance, allowing for sensitive detection typically around 220-260 nm.

Secondary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies or impurity profiling at trace levels, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, providing exceptional specificity through Multiple Reaction Monitoring (MRM).[7]

Causality of Method Choice:

  • High Sensitivity: LC-MS/MS can achieve detection limits in the picogram to femtogram range, far exceeding that of UV detection.[8][9]

  • High Selectivity: By monitoring a specific precursor-to-product ion transition, interferences from the sample matrix can be virtually eliminated, ensuring accurate quantification even in complex biological samples.[7]

  • Structural Confirmation: The fragmentation pattern obtained in MS/MS can be used to confirm the identity of the analyte.

Experimental Protocols

RP-HPLC-UV Method

3.1.1. Materials and Reagents

  • 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride reference standard (purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (≥ 98%)

  • 0.45 µm syringe filters

3.1.2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3.1.3. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Gradient Program See Table 1

Table 1: HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 5 95
12.0 5 95
12.1 95 5

| 15.0 | 95 | 5 |

3.1.4. Sample and Standard Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of water and methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride in the initial mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Workflow for RP-HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Stock & Working Standards injection Inject 10 µL prep_std->injection prep_sample Dissolve & Filter Sample prep_sample->injection hplc_system HPLC System Setup (C18, 30°C, 1.0 mL/min) separation Gradient Separation injection->separation detection UV Detection at 254 nm separation->detection peak_integration Integrate Peak Area detection->peak_integration calibration_curve Generate Calibration Curve (Concentration vs. Area) peak_integration->calibration_curve quantification Quantify Sample Concentration calibration_curve->quantification

Caption: Workflow for the quantification of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride by RP-HPLC-UV.

LC-MS/MS Method

3.2.1. Materials and Reagents

  • Same as RP-HPLC-UV method.

3.2.2. Instrumentation

  • LC-MS/MS system consisting of an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

3.2.3. LC and MS Conditions

Table 2: LC-MS/MS Parameters

Parameter Condition
LC Conditions
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Optimized for rapid elution (e.g., 2-minute gradient)
MS Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined by infusion (Expected m/z for the free base C12H17FN2 is ~209.1)
Product Ion (Q3) To be determined by infusion (A common fragmentation would be the loss of the amine-containing piperidine ring)
Collision Energy To be optimized
Source Temperature 500 °C

| IonSpray Voltage | 5500 V |

3.2.4. Sample and Standard Preparation

  • Stock and Working Solutions: Prepare as described for the HPLC-UV method, but dilute to a much lower concentration range (e.g., 0.1 ng/mL to 50 ng/mL) using the initial mobile phase.

  • Sample Preparation: For complex matrices like plasma, a sample preparation step such as solid-phase extraction (SPE) or protein precipitation is required to remove interferences.[10][11][12]

Method Validation

The developed RP-HPLC-UV method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2][3][4] The following parameters must be assessed:

Table 3: Method Validation Parameters and Acceptance Criteria

Parameter Description Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. The analyte peak should be well-resolved from any impurities or placebo peaks, and peak purity should be confirmed.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentrations should be used. The correlation coefficient (r²) should be ≥ 0.999.[2]
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For assay: 80-120% of the test concentration.[2]
Accuracy The closeness of the test results obtained by the method to the true value. Recovery should be between 98.0% and 102.0% for at least three concentration levels (e.g., 80%, 100%, 120%).
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.[8]

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. | The method should show no significant changes in results when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied. |

Logical Flow for Method Validation

Validation_Flow specificity Specificity & Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision final_method Validated Method accuracy->final_method precision->final_method lod_loq LOD & LOQ lod_loq->final_method robustness Robustness robustness->final_method

Caption: The validation cascade for an analytical method, ensuring its suitability for its intended purpose.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride. The RP-HPLC-UV method is presented as a robust and reliable technique for routine quality control, while the LC-MS/MS method offers enhanced sensitivity and selectivity for more demanding applications. By following the detailed protocols and adhering to the principles of method validation, researchers, scientists, and drug development professionals can ensure the generation of accurate and defensible analytical data.

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. In Food Toxicants Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • National Institutes of Health. (2023). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Molecules, 28(2), 799. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubMed. (2014). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 52(8), 839-844. Retrieved from [Link]

  • Ain Shams University. (n.d.). Analytical study of some drugs containing amine group. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ScienceDirect. (2007). Sample preparation in analysis of pharmaceuticals. Journal of Chromatography A, 1153(1-2), 107-125. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ScienceDirect. (2014). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1372, 27-34. Retrieved from [Link]

  • Alternative Therapies in Health and Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Retrieved from [Link]

  • YouTube. (2023, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Retrieved from [Link]

  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 5520445. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Investigating 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride in Neuroscience Research

An In-depth Technical Guide for Researchers Introduction: Unveiling the Potential of a Novel Piperidine Derivative The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Introduction: Unveiling the Potential of a Novel Piperidine Derivative

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals targeting the central nervous system (CNS).[1] Its prevalence is a testament to its ability to confer favorable pharmacokinetic properties and to serve as a versatile framework for engaging a wide array of neurological targets.[1] This guide focuses on 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride , a specific derivative that, while not yet extensively documented in scientific literature, holds significant promise for neuroscience research based on the well-established pharmacology of its structural analogs.

Structurally, the compound features a piperidine ring, a key pharmacophore, substituted at the nitrogen atom with a 2-fluorobenzyl group. This N-benzylpiperidine motif is a hallmark of potent ligands for various CNS receptors. Of particular interest is the high affinity of many such compounds for sigma receptors (σ1 and σ2) .[2] These enigmatic proteins are implicated in a multitude of cellular functions and are considered important therapeutic targets for neuropsychiatric and neurodegenerative diseases.

This document serves as a comprehensive guide for the neuroscience researcher, providing a robust framework for the systematic investigation of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride. We will proceed from a hypothesized mechanism of action centered on sigma receptors to detailed protocols for its in vitro characterization and in vivo evaluation in relevant animal models.

Compound Profile:

PropertyValue
Full Chemical Name 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride
Synonyms N/A
Molecular Formula C₁₂H₁₈Cl₂FN₂
Molecular Weight 297.19 g/mol
Structure

Hypothesized Mechanism of Action: A Putative Sigma Receptor Ligand

Sigma receptors, initially misclassified as opioid receptors, are now recognized as unique ligand-operated chaperone proteins predominantly located at the endoplasmic reticulum (ER), where they play a crucial role in regulating cellular stress responses and calcium signaling.[2][3][4][5]

  • Sigma-1 Receptor (σ1R): This receptor acts as a chaperone protein at the ER-mitochondrion interface, modulating a variety of signaling pathways, including calcium mobilization, ion channel activity, and neurotransmitter release.[5][6][7] Its activation has been linked to neuroprotective, antidepressant, and cognitive-enhancing effects.

  • Sigma-2 Receptor (σ2R): Now identified as TMEM97, the σ2R is also involved in calcium signaling and cellular stress.[8][9] It is highly expressed in proliferating cells and certain brain regions, and its modulation is being explored for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8][9][10][11]

Given that numerous N-benzylpiperidine derivatives exhibit high affinity for sigma receptors, our central working hypothesis is that 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride functions as a sigma receptor ligand . The 2-fluoro substitution on the benzyl ring may critically influence its binding affinity and selectivity profile for σ1 versus σ2 receptors, and against other CNS targets.

The following diagram illustrates the hypothesized signaling pathway.

sigma_pathway cluster_membrane Endoplasmic Reticulum Membrane sigma_receptor Sigma-1 Receptor (σ1R) ip3r IP3 Receptor sigma_receptor->ip3r Modulates calcium Ca²⁺ Release ip3r->calcium Facilitates compound 1-(2-Fluorobenzyl)piperidin-4-amine compound->sigma_receptor Binds to downstream Downstream Effects (e.g., Ion Channel Modulation, Neurotransmitter Release, Gene Expression) calcium->downstream Triggers workflow_invitro start Test Compound: 1-(2-Fluorobenzyl)piperidin-4-amine binding_assay Protocol 1: Radioligand Binding Assays start->binding_assay selectivity_panel Selectivity Screening (Dopamine, Serotonin, etc.) binding_assay->selectivity_panel Assess Specificity functional_assay Protocol 2: Functional Assays (e.g., Ca²⁺ Imaging) binding_assay->functional_assay Determine Function data_analysis Data Analysis: Determine Ki, Selectivity, and Functional Activity (Agonist/Antagonist) selectivity_panel->data_analysis functional_assay->data_analysis

Caption: In vitro characterization workflow.

Protocol 1: Radioligand Binding Assays for Sigma Receptors

Objective: To determine the binding affinity (Ki) of the test compound for σ1 and σ2 receptors and to assess its selectivity over other relevant CNS receptors.

Causality: This assay directly measures the interaction between the compound and the receptor protein. By competing with a radiolabeled ligand of known affinity, we can quantify the compound's affinity. This is the foundational experiment to validate our primary hypothesis. [12][13] Materials:

  • Test Compound: 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride

  • Membrane Preparations: Guinea pig brain homogenates or membranes from cell lines expressing human recombinant σ1 or σ2 receptors. [12][14]* Radioligands:

    • For σ1R: -pentazocine (specific ligand). [2][12] * For σ2R: [³H]-DTG (non-selective) in the presence of (+)-pentazocine to block σ1 sites. [2]* Buffers and Reagents: Tris-HCl buffer, PEI-treated filter mats, scintillation cocktail.

  • Equipment: 96-well plates, FilterMate™ harvester, liquid scintillation counter.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO) and then perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include control wells for total binding (radioligand + membranes) and non-specific binding (total binding + a high concentration of a known non-radiolabeled ligand, e.g., haloperidol). [15]3. Incubation: Incubate the plates for a specified time (e.g., 90 minutes at 37°C) to allow the binding to reach equilibrium. [14]4. Filtration: Rapidly terminate the reaction by vacuum filtration through PEI-treated glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound ligand. [15]5. Quantification: Place the filter mats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Hypothetical Binding Profile

Receptor TargetKi (nM)
Sigma-1 (σ1) To be determined
Sigma-2 (σ2) To be determined
Dopamine D2To be determined
Serotonin 5-HT2ATo be determined
NMDATo be determined
Adrenergic α1To be determined

Self-Validation and Interpretation: A successful assay will show a sigmoidal dose-response curve. The selectivity profile is determined by comparing the Ki values for the sigma receptors to those for other CNS targets. A high ratio (e.g., >100-fold) indicates good selectivity.

Part 2: In Vivo Neuroscience Research Protocols

Following in vitro characterization, the next logical step is to assess the compound's effects in living organisms. The following protocols are designed to evaluate the potential antidepressant, anxiolytic, and antipsychotic-like properties of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride, guided by the known roles of sigma receptors in these domains.

Protocol 2: Forced Swim Test (FST) - Antidepressant-like Activity

Objective: To evaluate the potential antidepressant effects of the compound in mice.

Causality: The FST is a widely used screening tool based on the observation that animals administered antidepressant drugs will struggle for longer periods before adopting an immobile posture, which is interpreted as a reduction in "behavioral despair". [16][17] Materials:

  • Subjects: Male C57BL/6 mice.

  • Apparatus: A transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Test compound and vehicle control (e.g., saline).

  • Video recording and analysis software.

Step-by-Step Methodology:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection) 30-60 minutes prior to the test.

  • Test Procedure: Gently place each mouse into the water-filled cylinder. The test duration is typically 6 minutes. [18]4. Recording: Record the entire session from the side.

  • Data Analysis: Score the last 4 minutes of the test for immobility time. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water. [18][19]6. Statistical Analysis: Compare the mean immobility time between the vehicle and compound-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA).

Interpretation: A significant decrease in immobility time in the compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

Protocol 3: Elevated Plus Maze (EPM) - Anxiolytic-like Activity

Objective: To assess the potential anxiolytic (anxiety-reducing) effects of the compound in rodents.

Causality: This test leverages the natural conflict in rodents between the desire to explore a novel environment and the fear of open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent in the open arms. [20][21][22] Materials:

  • Subjects: Male Wistar rats or Swiss Webster mice.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Test compound and vehicle control.

  • Video tracking software.

Step-by-Step Methodology:

  • Acclimation: Acclimate the animals to the testing room with controlled, dim lighting.

  • Dosing: Administer the compound or vehicle 30-60 minutes before the test.

  • Test Procedure: Place the animal in the center of the maze, facing an open arm. Allow it to explore freely for 5 minutes. [21]4. Recording and Analysis: Use video tracking software to automatically record and score:

    • Time spent in the open arms and closed arms.

    • Number of entries into the open and closed arms.

  • Statistical Analysis: Compare the percentage of time spent in the open arms and the number of open arm entries between groups.

Interpretation: A significant increase in the time spent in and/or entries into the open arms, without a significant change in total locomotor activity (total arm entries), is indicative of an anxiolytic effect. [20]

Protocol 4: Phencyclidine (PCP)-Induced Hyperlocomotion - Antipsychotic-like Activity

Objective: To evaluate the potential of the compound to reverse psychosis-like behaviors in a rodent model.

Causality: PCP, an NMDA receptor antagonist, induces hyperlocomotion and stereotyped behaviors in rodents, which is a widely accepted pharmacological model for screening potential antipsychotic drugs, particularly those that may act via non-dopaminergic mechanisms. [23] Materials:

  • Subjects: Male Swiss Webster mice.

  • Apparatus: Open field arenas equipped with automated photobeam tracking systems.

  • Reagents: Phencyclidine (PCP), test compound, and vehicle.

Step-by-Step Methodology:

  • Acclimation: Acclimate mice to the open field arenas for 30 minutes.

  • Pre-treatment: Administer the test compound or vehicle.

  • Induction of Hyperlocomotion: After a pre-treatment interval (e.g., 30 minutes), administer PCP (e.g., 5 mg/kg, i.p.).

  • Data Collection: Immediately place the animals back into the open field arenas and record locomotor activity (e.g., total distance traveled) for 60-90 minutes.

  • Statistical Analysis: Compare locomotor activity between the group receiving vehicle + PCP and the group receiving the test compound + PCP.

Interpretation: A significant attenuation of PCP-induced hyperlocomotion by the test compound suggests potential antipsychotic-like properties.

Protocol 5: In Vivo Microdialysis

Objective: To measure the effect of the compound on extracellular levels of key neurotransmitters in specific brain regions.

Causality: This technique provides direct neurochemical evidence of a compound's action in the brain. [24]By measuring changes in neurotransmitters like dopamine, serotonin, and glutamate in regions such as the prefrontal cortex or striatum, we can link the compound's receptor-level activity to its effects on neural circuits. [25][26][27] General Workflow:

  • Surgery: Stereotaxically implant a microdialysis guide cannula into the target brain region of an anesthetized animal. Allow for post-operative recovery.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). [26]Collect baseline dialysate samples to establish stable neurotransmitter levels.

  • Compound Administration: Administer the test compound systemically.

  • Post-treatment Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

  • Sample Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using highly sensitive techniques like HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS.

  • Data Analysis: Express post-treatment neurotransmitter levels as a percentage of the baseline average and compare the time course of effects between treatment groups.

References

  • ChemSynthesis. (2025). 4-(2-fluorobenzyl)piperidine. Retrieved from [Link]

  • González-Maeso, J., & Sealfon, S. C. (2012). Preclinical models of antipsychotic drug action. Neuropsychopharmacology, 37(1), 11–29. Retrieved from [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of Visualized Experiments, (22), 1088. Retrieved from [Link]

  • Wikipedia. (n.d.). Sigma-2 receptor. Retrieved from [Link]

  • Kennedy, R. T. (2013). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 85(2), 838-845. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. Retrieved from [Link]

  • Google Patents. (n.d.). US10597363B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C.
  • Wang, Y., et al. (2023). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Frontiers in Pharmacology, 14, 1184956. Retrieved from [Link]

  • Chaurasiya, A., et al. (2013). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 8(11), 1363-1379. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of behavioral tests and possible equivalent side effects of antipsychotic drugs in laboratory rodents. Retrieved from [Link]

  • Weng, T. Y., et al. (2021). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. International Journal of Molecular Sciences, 22(16), 8757. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. Retrieved from [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

  • Wikipedia. (n.d.). Sigma-1 receptor. Retrieved from [Link]

  • Perelman School of Medicine at the University of Pennsylvania. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Retrieved from [Link]

  • Mishra, A. K., et al. (2020). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences, 21(23), 9123. Retrieved from [Link]

  • Taylor & Francis. (n.d.). The role of rodent behavioral models of schizophrenia in the ongoing search for novel antipsychotics. Retrieved from [Link]

  • Maze Engineers. (n.d.). Elevated Plus Maze. Retrieved from [Link]

  • eNeuro. (2020). Proceedings from the Fourth International Symposium on σ-2 Receptors: Role in Health and Disease. Retrieved from [Link]

  • JoVE. (2017). Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Frontiers. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Retrieved from [Link]

  • Multiwell Plates. (n.d.). Receptor Binding Assays. Retrieved from [Link]

  • Powell, N. A., et al. (2021). The role of rodent behavioral models of schizophrenia in the ongoing search for novel antipsychotics. Expert Opinion on Drug Discovery, 16(6), 619-631. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • RSC Publishing. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Retrieved from [Link]

  • Walefun, C. N., et al. (2020). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 15(1), 141-163. Retrieved from [Link]

  • Journal of Neurochemistry. (2018). Sigma-2 receptor as a potential therapeutic target for treating central nervous system disorders. Retrieved from [Link]

  • JoVE. (2011). Video: The Mouse Forced Swim Test. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Elevated plus maze protocol v1. Retrieved from [Link]

  • Forced Swim Test v.3. (n.d.). Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. Retrieved from [Link]

  • MDPI. (n.d.). Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer's Disease Treatment via Its Regulation of Cholesterol Homeostasis. Retrieved from [Link]

  • Johns Hopkins University. (n.d.). The mouse forced swim test. Retrieved from [Link]

  • Frontiers. (n.d.). Structured evaluation of rodent behavioral tests used in drug discovery research. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Dosing and Administration of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride in Animal Models

Disclaimer: This document provides a comprehensive guide based on established principles of preclinical research for the dosing and administration of novel chemical entities. As there is limited specific published data f...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides a comprehensive guide based on established principles of preclinical research for the dosing and administration of novel chemical entities. As there is limited specific published data for 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride, the following protocols and recommendations are intended as a scientifically grounded starting point for investigation. Researchers must conduct compound-specific validation and optimization.

Introduction: Navigating the Preclinical Path of a Novel Piperidine Amine

1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride is a small molecule featuring a piperidine core, a structural motif prevalent in a wide array of clinically approved drugs and bioactive compounds.[1] The presence of the piperidine scaffold can enhance metabolic stability and improve pharmacokinetic properties, making such compounds promising candidates for drug development.[1] This guide provides a detailed framework for researchers initiating in vivo studies with this compound, covering critical aspects from formulation to the design of initial safety and pharmacokinetic assessments in common rodent models.

The dihydrochloride salt form of the molecule suggests good aqueous solubility, a key factor influencing the choice of vehicle for administration.[2] This document will detail protocols for preparing appropriate formulations and administering them via common routes, including oral gavage, intraperitoneal injection, and intravenous injection.

Part 1: Formulation and Vehicle Selection

The initial step in any in vivo study is the preparation of a homogenous and stable formulation.[3] For a dihydrochloride salt, aqueous vehicles are typically the first choice.

Rationale for Vehicle Selection

The primary objectives for selecting a vehicle are to ensure accurate dose delivery, optimize systemic exposure, and minimize any vehicle-induced physiological effects.[4] Given that 1-(2-Fluorobenzyl)piperidin-4-amine is a dihydrochloride salt, it is anticipated to be water-soluble. Therefore, simple aqueous vehicles are the preferred starting point.

  • Expert Insight: Always begin with the simplest vehicle system. For water-soluble compounds like hydrochloride salts, sterile water for injection or isotonic saline (0.9% NaCl) are the gold standard.[2] These vehicles are physiologically compatible and unlikely to produce confounding biological effects.[5] Only if solubility is limited in these simple vehicles should more complex formulations containing co-solvents or suspending agents be considered.

Recommended Vehicle Compositions

The following table outlines recommended starting vehicles for solubility testing and subsequent in vivo administration.

Vehicle Composition Rationale and Considerations
Sterile Water for Injection 100% Sterile WaterIdeal for highly soluble compounds. Ensure the final solution is sterile-filtered (0.22 µm filter) before administration, especially for intravenous routes.
Isotonic Saline 0.9% Sodium Chloride in Sterile WaterPreferred for intravenous and intraperitoneal routes to maintain isotonicity and prevent cell lysis or tissue irritation at the injection site.[2]
Phosphate-Buffered Saline (PBS) pH 7.4Can be used to maintain a stable pH, which may be important for compound stability.
Protocol for Formulation Preparation and Solubility Assessment

This protocol outlines a small-scale procedure to determine the solubility of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride in the recommended vehicles.

Materials:

  • 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride

  • Sterile Water for Injection

  • 0.9% Sterile Saline

  • Sterile, low-volume conical tubes

  • Vortex mixer

  • Calibrated pipette

  • pH meter (optional)

Procedure:

  • Weigh a small, precise amount of the compound (e.g., 2 mg) into a sterile conical tube.

  • Add a small, measured volume of the chosen vehicle (e.g., 100 µL of 0.9% saline) to achieve a high starting concentration (e.g., 20 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution. The solution should be clear and free of particulates.

  • If the compound does not fully dissolve, add incremental volumes of the vehicle, vortexing after each addition, until complete dissolution is achieved. Record the final concentration.

  • (Optional) Measure the pH of the final formulation to ensure it is within a physiologically acceptable range (typically pH 4-9 for parenteral routes). Adjust with dilute HCl or NaOH if necessary, though this is less likely to be required for a dihydrochloride salt in a neutral vehicle.

  • Before administration, sterile-filter the final formulation through a 0.22 µm syringe filter.

Part 2: Dosing and Administration Protocols

The choice of administration route is critical and depends on the study's objectives, such as determining oral bioavailability or achieving rapid systemic exposure.[6] The following are detailed protocols for common administration routes in mice and rats.

Maximum Administration Volumes

Adherence to established maximum administration volumes is crucial to avoid animal distress and ensure accurate dosing.

Species Route of Administration Maximum Recommended Volume (mL/kg)
Mouse Oral (gavage)10[7]
Intraperitoneal (IP)20[8]
Intravenous (IV), bolus5[9]
Rat Oral (gavage)10[7]
Intraperitoneal (IP)10[9]
Intravenous (IV), bolus5[9]

Table adapted from established guidelines.[7][8][9]

Step-by-Step Administration Protocols

Protocol 2.2.1: Oral Gavage (Mouse and Rat)

  • Animal Restraint: Gently restrain the animal, ensuring a firm but not restrictive grip that allows the head and neck to be extended in a straight line with the body.

  • Gavage Needle Selection: Choose an appropriately sized, ball-tipped gavage needle (e.g., 20-22 gauge for mice, 18-20 gauge for rats). Measure the needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

  • Dose Preparation: Draw the calculated volume of the formulation into a syringe attached to the gavage needle.

  • Administration: Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. Administer the dose smoothly and withdraw the needle.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental tracheal administration.

Protocol 2.2.2: Intraperitoneal (IP) Injection (Mouse and Rat)

  • Animal Restraint: Restrain the animal in a supine position, tilting the head downwards to allow the abdominal organs to shift away from the injection site.

  • Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.

  • Dose Preparation: Use a sterile syringe with an appropriate needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats).

  • Administration: Lift the skin and insert the needle at a 10-20 degree angle. Aspirate briefly to ensure no blood or urine is drawn, then inject the solution.

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of discomfort.

Protocol 2.2.3: Intravenous (IV) Injection (Mouse and Rat - Lateral Tail Vein)

  • Animal Warming: Warm the animal under a heat lamp for a few minutes to dilate the tail veins, making them more visible and accessible.

  • Animal Restraint: Place the animal in a suitable restraint device that allows access to the tail.

  • Vein Visualization: Swab the tail with 70% ethanol to clean the area and improve visualization of one of the lateral tail veins.

  • Dose Preparation: Use a sterile syringe with a small gauge needle (e.g., 27-30 gauge).

  • Administration: Insert the needle, bevel up, into the vein at a shallow angle. A successful insertion is often indicated by a small flash of blood in the needle hub. Inject the dose slowly and steadily.

  • Post-Administration: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any immediate adverse reactions.

Part 3: Designing Initial In Vivo Studies

With a new chemical entity, the initial in vivo studies are designed to establish a safe dose range and to understand its pharmacokinetic profile.[10][11]

Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Studies

The purpose of a DRF study is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity over a defined period.[12] This information is crucial for selecting dose levels for subsequent efficacy and toxicology studies.

  • Expert Insight: A common approach for an initial DRF study is a dose escalation design. Start with a low dose, potentially extrapolated from any available in vitro data, and progressively increase the dose in subsequent groups of animals. The OECD guidelines for acute toxicity testing can also provide a framework for these studies.

DRF_Workflow cluster_0 Phase 1: Single Dose Escalation Start Start with Low Dose (e.g., 10 mg/kg) Dose_Group1 Administer to Group 1 (n=3) Monitor for 24-48h Start->Dose_Group1 Observe1 Observe for Clinical Signs (e.g., weight loss, behavior change) Dose_Group1->Observe1 Toxicity_Check1 Toxicity Observed? Observe1->Toxicity_Check1 Increase_Dose Increase Dose (e.g., 3-fold increment) Toxicity_Check1->Increase_Dose No MTD_Defined MTD Identified Toxicity_Check1->MTD_Defined Yes Dose_Group2 Administer to Group 2 (n=3) Increase_Dose->Dose_Group2 Observe2 Observe for Clinical Signs Dose_Group2->Observe2 Toxicity_Check2 Toxicity Observed? Observe2->Toxicity_Check2 Toxicity_Check2->Increase_Dose No Toxicity_Check2->MTD_Defined Yes

Caption: Workflow for a typical dose range-finding study.

Initial Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound.[11] A preliminary PK study in rodents can provide critical data on bioavailability, clearance, and half-life.

  • Expert Insight: A typical early-stage PK study involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals. The IV data provides information on clearance and volume of distribution, while a comparison of IV and PO data allows for the calculation of oral bioavailability.

PK_Study_Design cluster_1 Pharmacokinetic Study Design Animal_Cohort Select Animal Cohort (e.g., Male Sprague-Dawley Rats, n=6) Group_Split Divide into Two Groups (n=3 each) Animal_Cohort->Group_Split Group_IV Group 1: IV Administration (e.g., 1-2 mg/kg) Group_Split->Group_IV IV Group_PO Group 2: Oral Gavage (e.g., 5-10 mg/kg) Group_Split->Group_PO PO Sampling_IV Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Group_IV->Sampling_IV Sampling_PO Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Group_PO->Sampling_PO Analysis Plasma Concentration Analysis (LC-MS/MS) Sampling_IV->Analysis Sampling_PO->Analysis PK_Parameters Calculate PK Parameters (AUC, Cmax, T1/2, F%) Analysis->PK_Parameters

Caption: Experimental design for a preliminary pharmacokinetic study.

Conclusion and Future Directions

The protocols and guidelines presented in this document offer a robust starting point for the in vivo evaluation of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride. It is imperative that researchers begin with careful formulation and solubility assessments, followed by a systematic dose range-finding study to establish safety margins. The subsequent pharmacokinetic studies will provide essential information to guide the design of more extensive efficacy and toxicology evaluations. As with any novel compound, careful observation, meticulous data recording, and a flexible, iterative approach to experimental design are paramount for success.

References

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Gautam, A., & Singh, I. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 13(3), 947–964. [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Publishing. [Link]

  • Di, L., & Kerns, E. H. (2014). The Role of Pharmacokinetic Studies in Drug Discovery: Where are We Now, How Did We Get Here and Where are We Going? Expert Opinion on Drug Discovery, 9(8), 869-881. [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. Retrieved from [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?[Link]

  • Anselmo, A. C., & Mitragotri, S. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Molecular Pharmaceutics, 17(6), 1873–1879. [Link]

  • Zaworotko, M. J., & Scott, H. S. (2006). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 128(38), 12480–12481. [Link]

  • University of Colorado. (2023). Substance Administration - Recommended Volumes (Informational Sheet). [Link]

  • Robinson, S., et al. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. [Link]

  • Turner, P. V., & Smits, J. E. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. [Link]

  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2006). Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US). [Link]

  • ECETOC. (2011). Guidance on Dose Selection. [Link]

  • Lee, H., & Zheng, G. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release, 322, 536–545. [Link]

  • Ansari, M. H. (2023). Preclinical Drug Development Process: Formulation and Development Aspects. IntechOpen. [Link]

  • Animal Care and Use Committee. (2016). Dosing Techniques and Limits. [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. [Link]

  • Pinto, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Scientia Pharmaceutica, 86(1), 12. [Link]

  • Office of Laboratory Animal Welfare. (2015). Performance of Repeat Procedures. [Link]

  • Akita, H., et al. (2019). A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. The Journal of Toxicological Sciences, 44(11), 737–751. [Link]

  • Robinson, S., et al. (2022). Recommendations on dose level selection for repeat dose toxicity studies. Regulatory Toxicology and Pharmacology, 131, 105151. [Link]

  • Charles River. (n.d.). Dose Range Finding Studies. [Link]

  • NEUROFIT. (n.d.). Rodent behavioural test - Acute oral TOXICITY study. [Link]

  • Kumar, S., & Singh, S. K. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. International Journal of Research in Pharmaceutical and Chemical Sciences, 12(2), 1-8. [Link]

  • Mannila, J. (2021, June 2). In vivo pharmacokinetic experiments in preclinical drug development [Video]. YouTube. [Link]

  • Yoo, S. H. (1997). U.S. Patent No. 5,686,588. U.S.
  • University of Tennessee Health Science Center. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. [Link]

  • Blake, D. J., & Novack, D. V. (2015). Preclinical Drug Development. In Principles of Pharmacology: The Pathophysiologic Basis of Drug Therapy (4th ed.). Lippincott Williams & Wilkins. [Link]

Sources

Application

Characterizing 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride in Receptor Binding Assays: Protocols and Scientific Insights

An Application Guide for Researchers Abstract This technical guide provides a comprehensive framework for characterizing the binding affinity of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride, a compound belonging t...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for characterizing the binding affinity of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride, a compound belonging to a class of molecules with known interactions with central nervous system targets, particularly sigma receptors.[1][2] We delve into the fundamental principles of radioligand binding assays, offering detailed, field-tested protocols for both traditional filtration-based methods and modern Scintillation Proximity Assays (SPA). Beyond procedural steps, this note explains the scientific rationale behind experimental design, from reagent selection to data analysis, empowering researchers to generate robust and reproducible results. The protocols are specifically tailored for determining the inhibition constant (Kᵢ) of the test compound at the sigma-1 (σ₁) receptor, a key molecular chaperone implicated in a variety of neurological processes.[3][4]

Scientific Principles and Strategic Considerations

The Sigma-1 Receptor: A Pluripotent Therapeutic Target

The sigma-1 (σ₁) receptor is not a classical G-protein coupled receptor or ion channel; instead, it is a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER) membrane, particularly at mitochondria-associated ER membranes (MAMs).[5] Its strategic location allows it to modulate a vast array of cellular functions, including calcium signaling, ion channel activity, and the ER stress response.[4][5] Ligands that bind to the σ₁ receptor can act as agonists or antagonists, stabilizing different conformational states of the receptor and thereby influencing its interactions with client proteins.[5] This modulatory role has made the σ₁ receptor a compelling target for therapeutic intervention in CNS disorders such as Alzheimer's disease, depression, and neuropathic pain.[4] The piperidine scaffold, a core feature of 1-(2-Fluorobenzyl)piperidin-4-amine, is a well-established pharmacophore for high-affinity sigma receptor ligands.[2][6]

Fundamentals of Competitive Radioligand Binding

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[7][8] The primary objective of the protocols herein is to determine the inhibition constant (Kᵢ) of 1-(2-Fluorobenzyl)piperidin-4-amine. The Kᵢ is an intrinsic measure of a compound's binding affinity, independent of assay conditions, making it ideal for comparing results across different experiments and laboratories.[9]

This is achieved through a competitive binding experiment, where the unlabeled test compound competes with a radiolabeled ligand (a molecule with known high affinity for the target) for a finite number of receptors.[7][10] By measuring the concentration-dependent displacement of the radioligand, we can calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding). The IC₅₀ is then converted to the Kᵢ using the Cheng-Prusoff equation.[9][11]

The key measurements in this assay are:

  • Total Binding: The total radioactivity bound in the presence of the receptor preparation and radioligand.

  • Non-Specific Binding (NSB): The portion of radioactivity bound to components other than the target receptor, such as the filter, lipids, or low-affinity sites.[12][13] This is determined by adding a high concentration of an unlabeled ligand that completely saturates the target receptor, revealing only the non-specific component.[12][13][14]

  • Specific Binding: The true measure of ligand-receptor interaction, calculated by subtracting NSB from Total Binding.

cluster_0 Binding Components TB Total Binding (Counts per Minute) SB Specific Binding (Receptor-Specific) TB->SB - NSB Non-Specific Binding (Counts per Minute) NSB->TB

Figure 1. Relationship between Total, Non-Specific, and Specific Binding.

Assay Format Selection: Filtration vs. Scintillation Proximity Assay (SPA)

Two primary formats are employed for receptor binding assays. The choice depends on throughput needs, available equipment, and the nature of the receptor-ligand interaction.

  • Filtration Assay: This classic method involves incubating the receptor, radioligand, and test compound until equilibrium is reached. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.[3] The filter is subsequently washed to remove unbound radioligand and counted. While robust and widely applicable, this method requires multiple washing and separation steps.

  • Scintillation Proximity Assay (SPA): SPA is a homogeneous "mix-and-measure" technology that requires no separation steps, making it highly amenable to high-throughput screening.[15][16] In this format, the receptor preparation is coupled to SPA beads containing a scintillant.[17][18] Only radioligands that are bound to the receptor are close enough to the bead to excite the scintillant and produce a detectable light signal.[17] Unbound radioligand in the bulk solution is too far away for its emitted β-particles to reach the scintillant.[16]

Materials and Reagents

Proper preparation and quality of reagents are paramount for a successful binding assay.

Category Item Specifications & Rationale
Test Compound 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloridePrepare a 10 mM stock in 100% DMSO. The dihydrochloride salt form enhances aqueous solubility.
Receptor Source Cell Membranes expressing human σ₁ receptorE.g., from CHO or HEK293 cells. Consistency in preparation and protein concentration is critical.
Radioligand -PentazocineA selective σ₁ receptor radioligand.[3][19] Final concentration in assay should be at or near its Kₑ (~2-5 nM).
NSB Ligand HaloperidolA high-affinity, non-selective sigma ligand used at a high concentration (e.g., 10 µM) to define non-specific binding.[14]
Assay Buffer 50 mM Tris-HCl, pH 7.4A standard, stable buffer system for many receptor binding assays.[14]
Filtration Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4Ice-cold buffer is used to minimize ligand dissociation during the wash steps.
Filtration Supplies GF/B Glass Fiber FiltersStandard filters for cell membrane harvesting. Pre-soaking in 0.5% polyethyleneimine (PEI) can reduce NSB.[3]
SPA Supplies Wheat Germ Agglutinin (WGA) PVT SPA beadsWGA-coated beads bind to glycosylated membrane proteins, effectively capturing the receptors.
Detection Liquid Scintillation Cocktail & CounterFor filtration assays.
Microplate Scintillation CounterFor SPA (e.g., MicroBeta™ or TopCount™).
Labware 96-well polypropylene plates, multichannel pipettes, etc.Use low-binding plastics to prevent compound adsorption.

Experimental Protocols

Preparation of Solutions
  • Test Compound Stock (10 mM): Accurately weigh 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride and dissolve in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilutions: Perform serial dilutions of the test compound stock in 100% DMSO to create intermediate stocks. For the final assay plate, these are typically diluted 1:100 into the assay buffer, resulting in a final DMSO concentration of 1%. This minimizes solvent effects while ensuring compound solubility.

  • Membrane Preparation: Thaw the receptor membrane aliquot on ice. Dilute to the desired final concentration (e.g., 10-20 µg protein/well) in ice-cold Assay Buffer. Homogenize gently by vortexing or with a Polytron homogenizer. Keep on ice at all times.

Protocol 1: Competitive Binding via Filtration

This protocol is designed for a 96-well plate format with a final assay volume of 200 µL.

Figure 2. Workflow for the Filtration-Based Receptor Binding Assay.

Step-by-Step Procedure:

  • Plate Setup: To appropriate wells of a 96-well plate, add reagents in the following order:

    • Total Binding Wells (n=3): 100 µL Assay Buffer + 2 µL DMSO.

    • Non-Specific Binding (NSB) Wells (n=3): 100 µL Assay Buffer + 2 µL of 1 mM Haloperidol in DMSO (final conc. 10 µM).

    • Test Compound Wells (n=3 per conc.): 100 µL Assay Buffer + 2 µL of appropriate test compound dilution in DMSO.

  • Add Radioligand: Add 50 µL of -Pentazocine (diluted in Assay Buffer to 4x final concentration) to all wells. The final concentration should be approximately its Kₑ value.

  • Initiate Reaction: Add 50 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final volume is now 200 µL.

  • Incubation: Seal the plate and incubate at room temperature for 90-120 minutes with gentle shaking to allow the binding to reach equilibrium.[3]

  • Harvesting: Terminate the reaction by rapid filtration through a PEI-soaked GF/B filter mat using a cell harvester.

  • Washing: Immediately wash the filters three times with 300 µL of ice-cold Wash Buffer.[3]

  • Counting: Dry the filter mat, place it in a sample bag with scintillation cocktail, and count the radioactivity (in CPM) using a liquid scintillation counter.

Protocol 2: Scintillation Proximity Assay (SPA)

This homogeneous protocol simplifies the workflow significantly.

Figure 3. Workflow for the Homogeneous Scintillation Proximity Assay (SPA).

Step-by-Step Procedure:

  • Receptor-Bead Coupling: In a separate tube, mix the σ₁ receptor membranes with the WGA SPA beads in Assay Buffer. Incubate for at least 30 minutes on ice to allow the receptors to bind to the beads.

  • Plate Setup: As in the filtration protocol, add buffer, DMSO/NSB ligand/test compound, and radioligand to the wells of a suitable microplate (e.g., a white, clear-bottom 96-well plate).

  • Initiate Reaction: Add the membrane/bead slurry to all wells to initiate the reaction.

  • Incubation: Seal the plate and incubate at room temperature for 90-120 minutes. No shaking is required, as this allows the beads to settle.

  • Counting: After incubation, read the plate directly in a microplate scintillation counter. No filtration or washing is necessary.[16]

Data Analysis and Interpretation

Calculating Specific Binding

For each concentration of the test compound, calculate the specific binding: Specific Binding (CPM) = Average CPM [Test Compound] - Average CPM [NSB]

To express this as a percentage of maximum binding: % Specific Binding = (Specific Binding [Test Compound] / Specific Binding [Total]) x 100

Determining the IC₅₀ Value

Using graphing software (e.g., GraphPad Prism), plot the % Specific Binding against the log concentration of 1-(2-Fluorobenzyl)piperidin-4-amine. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.

Converting IC₅₀ to Kᵢ (Cheng-Prusoff Equation)

The IC₅₀ is dependent on the concentration of the radioligand used.[9] To find the intrinsic affinity constant (Kᵢ), apply the Cheng-Prusoff equation for competitive binding:[20]

Kᵢ = IC₅₀ / (1 + ([L] / Kₑ))

Where:

  • Kᵢ: The inhibition constant of the test compound (the value you want to determine).

  • IC₅₀: The concentration of the test compound that inhibits 50% of specific binding.

  • [L]: The concentration of the radioligand used in the assay.

  • Kₑ: The equilibrium dissociation constant of the radioligand for the receptor (this should be determined separately via a saturation binding experiment or obtained from literature).

Online calculators are available to facilitate this conversion.[11]

Troubleshooting and Best Practices

Problem Potential Cause Solution
High Non-Specific Binding (>30% of Total) Radioligand is "sticky"; insufficient blocking of filter sites.Pre-soak filters in 0.3-0.5% PEI.[3] Add 0.1% BSA to the assay buffer. Optimize membrane protein concentration.
Low Signal Window (Total/NSB < 2) Insufficient receptor density; inactive radioligand or membranes.Increase the amount of membrane protein per well. Check the age and storage of the radioligand and membranes.
Poor Curve Fit (High Scatter) Pipetting errors; incomplete mixing; insufficient incubation time.Use calibrated pipettes. Ensure thorough mixing after each addition. Perform a time-course experiment to confirm equilibrium is reached.
Shallow Hill Slope (<0.8) Complex binding mechanism (e.g., allosterism); experimental artifact.Verify compound purity. Ensure DMSO concentration is consistent across all wells. Consider if the compound interacts with multiple sites.

Conclusion

The protocols detailed in this guide provide a robust and validated approach for determining the binding affinity of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride at the sigma-1 receptor. By understanding the underlying scientific principles and carefully executing these methods, researchers can generate high-quality data essential for advancing drug discovery programs targeting this important molecular chaperone. The choice between the traditional filtration method and the high-throughput SPA format allows for flexibility depending on project needs, while rigorous data analysis ensures the determination of an accurate and comparable Kᵢ value.

References

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Surmodics IVD. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71(1), 1.34.1–1.34.21. Retrieved from [Link]

  • Zhu, J., et al. (2019). First evaluation of the sigma-1 receptor radioligand [18F]1-3-fluoropropyl-4-((4-cyanophenoxy)-Methyl)piperidine ([18F]FPS) in healthy humans. Theranostics, 9(19), 5580–5591. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Retrieved from [Link]

  • Health Sciences Library System, University of Pittsburgh. (2021). IC50 to Ki Converter Tool. Retrieved from [Link]

  • Shiue, C. Y., et al. (1995). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: A Potential Ligand for PET Imaging of Sigma Receptors. Journal of Medicinal Chemistry, 38(16), 3073-3077. Retrieved from [Link]

  • Wikipedia. (n.d.). Scintillation proximity assay. Retrieved from [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut. Retrieved from [Link]

  • Wąs-Gubala, J., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Molecules, 25(15), 3435. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding assays and their analysis. Methods in Molecular Biology, 22, 33-51. Retrieved from [Link]

  • Cer, R. Z., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441–W445. Retrieved from [Link]

  • Abate, C., et al. (2019). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Activity. Journal of Medicinal Chemistry, 62(21), 9697-9714. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Hothersall, J. D., et al. (2018). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Scientific Reports, 8(1), 17355. Retrieved from [Link]

  • Ali, M. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Retrieved from [Link]

  • Szałaj, N., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 26(11), 3188. Retrieved from [Link]

  • Ray, S., et al. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. Chemical Reviews, 121(13), 7393–7449. Retrieved from [Link]

  • Nicholson, H., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 268. Retrieved from [Link]

  • Wu, G., & Yuan, D. (2003). Scintillation Proximity Assays in High-Throughput Screening. American Pharmaceutical Review, 6(5), 76-81. Retrieved from [Link]

  • Romero, L., et al. (2012). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Pharmaceutical Design, 18(7), 870-888. Retrieved from [Link]

  • CeraNet. (n.d.). Ki to IC50 Converter. Retrieved from [Link]

  • Dal Piaz, V., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) IC50-to-Ki: A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Retrieved from [Link]

  • CANDOR Bioscience GmbH. (n.d.). nonspecific binding in immunoassays. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology. Retrieved from [Link]

  • Gyan Sanchay. (n.d.). Scintillation proximity assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Sahn, J. J., et al. (2023). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience, 14(11), 2056–2067. Retrieved from [Link]

  • Meschler, J. P., et al. (2000). Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid phenylamide (CP-272871) for the CB(1) cannabinoid receptor. Biochemical Pharmacology, 60(9), 1315-1323. Retrieved from [Link]

  • Chaudhary, N., et al. (2014). Designing, synthesis and pharmacology of some novel 4-{4-(4-bromobenzyliden)amino}piperidin-1-yl)-5-aryl-3-thiol-4H-1,2,4-triazole. Der Pharma Chemica, 6(1), 115-119. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-(2-fluorobenzyl)piperidine. Retrieved from [Link]

  • Jung, Y. H., et al. (2008). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). Archives of Pharmacal Research, 31(7), 914-921. Retrieved from [Link]

  • Pharmacology & Toxicology - UofT. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube. Retrieved from [Link]

  • Wujec, M., & Paneth, A. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3122. Retrieved from [Link]

  • Wiese, M., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(12), e1800201. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-Fluorobenzyl)piperidin-4-amine Dihydrochloride

Welcome to the technical support guide for the synthesis of 1-(2-Fluorobenzyl)piperidin-4-amine Dihydrochloride. This document is designed for researchers, chemists, and process development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(2-Fluorobenzyl)piperidin-4-amine Dihydrochloride. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot and enhance your reaction outcomes effectively.

The primary and most reliable method for synthesizing the target compound is through the reductive amination of piperidin-4-amine with 2-fluorobenzaldehyde, followed by conversion to the dihydrochloride salt. This guide focuses exclusively on this pathway.

Core Synthesis Pathway: Reductive Amination

The reaction proceeds in two key stages: first, the formation of an iminium ion intermediate from the carbonyl group of 2-fluorobenzaldehyde and the primary amine of piperidin-4-amine; second, the selective reduction of this iminium ion to yield the desired secondary amine.

Reductive Amination Pathway cluster_reactants cluster_reagents cluster_intermediates cluster_products Reactants Starting Materials Aldehyde 2-Fluorobenzaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium Condensation (-H₂O) Amine Piperidin-4-amine Amine->Iminium Condensation (-H₂O) Intermediate Key Intermediates FreeBase 1-(2-Fluorobenzyl)piperidin-4-amine (Free Base) Iminium->FreeBase Reduction Reagents Reagents Reducer Sodium Triacetoxyborohydride (STAB) Reducer->Iminium Acid Acetic Acid (Optional Catalyst) Acid->Iminium Catalyzes Imine Formation Products Products Salt Target Dihydrochloride Salt FreeBase->Salt Salt Formation HCl HCl in Solvent (e.g., Ether, Dioxane) HCl->FreeBase

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide & Common Issues

This section addresses the most common challenges encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes?

Low yield is often traced back to one of three areas: inefficient iminium ion formation, degradation of the reducing agent, or competing side reactions.

  • Cause A: Inefficient Imine/Iminium Formation

    • The Chemistry: The formation of the imine intermediate is a reversible equilibrium reaction that produces water. If water is not effectively removed or sequestered, the equilibrium will not favor the product, leading to a low concentration of the iminium ion available for reduction.

    • Troubleshooting Steps:

      • Solvent Choice: Ensure you are using a dry, aprotic solvent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices.[1][2] Avoid protic solvents like methanol initially, as they can interfere with imine formation and react with the hydride reagent.[1]

      • Molecular Sieves: Add activated 4Å molecular sieves to the reaction mixture before adding the reducing agent. This will sequester the water produced and drive the equilibrium towards the imine.

      • Pre-stirring: Allow the aldehyde and amine to stir together (with molecular sieves, if used) for 30-60 minutes before introducing the reducing agent. This allows the imine concentration to build up.

  • Cause B: Reducing Agent Inactivity

    • The Chemistry: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, but it is moisture-sensitive.[1] Exposure to atmospheric moisture or wet solvents will cause it to decompose, reducing its effective concentration.

    • Troubleshooting Steps:

      • Reagent Quality: Use a fresh bottle of STAB or one that has been stored under inert gas (argon or nitrogen) in a desiccator. Clumpy or discolored reagent may be partially hydrolyzed.

      • Addition Technique: Add the STAB in one portion to the reaction mixture under an inert atmosphere. Adding it slowly can increase its exposure to any trace moisture.

  • Cause C: Competing Side Reactions

    • The Chemistry: A potential side reaction is the reduction of the 2-fluorobenzaldehyde starting material to 2-fluorobenzyl alcohol. While STAB is highly selective for the iminium ion over the aldehyde, this can occur if the imine concentration is too low or if a less selective reducing agent (like sodium borohydride) is used prematurely.[1][3]

    • Troubleshooting Steps:

      • Confirm Reagent Selectivity: Always use a mild, imine-selective reducing agent like STAB.[3][4] If you must use sodium borohydride, it is critical to ensure imine formation is complete before its addition, as NaBH₄ readily reduces aldehydes.[1][5]

      • Monitor by TLC/LC-MS: Track the consumption of the aldehyde. If you see the formation of a new, non-polar spot that is not the product, it may be the corresponding alcohol.

Question 2: The reaction appears incomplete, with significant starting material remaining. How can I drive it to completion?

An incomplete reaction is typically a result of incorrect stoichiometry, insufficient reaction time, or suboptimal temperature.

  • Cause A: Incorrect Stoichiometry

    • The Chemistry: The reaction consumes the amine, aldehyde, and hydride reagent. A limiting amount of any of these will halt the reaction.

    • Troubleshooting Steps:

      • Amine & Aldehyde: Use a slight excess (1.05-1.1 equivalents) of the amine relative to the aldehyde, which is typically the limiting reagent.[6]

      • Reducing Agent: A common mistake is not using enough STAB. A significant excess is often required. Start with at least 1.4-1.5 equivalents and consider increasing to 2.0 equivalents if the reaction is sluggish.[6]

  • Cause B: Insufficient Time or Temperature

    • The Chemistry: Reductive aminations are generally run at room temperature and are often complete within a few hours. However, the electron-withdrawing effect of the fluorine atom on the benzaldehyde can slightly deactivate the carbonyl group, potentially slowing the initial condensation step.

    • Troubleshooting Steps:

      • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

      • Extended Time: Allow the reaction to run overnight if necessary. These reactions are typically stable for extended periods at room temperature.

Question 3: I am observing significant side products. What are they and how can I prevent them?

The most common side product is the dialkylated amine, where two molecules of 2-fluorobenzyl group attach to the primary amine at the 4-position of the piperidine.

  • The Chemistry: The desired product, a secondary amine, is itself nucleophilic and can react with another molecule of 2-fluorobenzaldehyde to form a new iminium ion, which is then reduced to a tertiary amine. This is known as overalkylation.[4]

  • Troubleshooting Steps:

    • Controlled Stoichiometry: Avoid using a large excess of the aldehyde. Maintain a stoichiometry of approximately 1:1 or a slight excess of the amine.

    • Stepwise Procedure: For particularly challenging cases, a two-step procedure can provide greater control.[2] First, form the imine in methanol, monitor for completion, and then add a reducing agent like sodium borohydride. This separates the imine formation from the reduction step, preventing the product from competing for the aldehyde.

Question 4: I'm having trouble with the final dihydrochloride salt formation. The product won't precipitate or appears oily. What should I do?

Issues with salt formation are almost always related to solvent choice, the source of HCl, or residual impurities.

  • The Chemistry: The free base product is an oil or low-melting solid. It is converted to a stable, crystalline dihydrochloride salt by protonating both the piperidine nitrogen and the exocyclic primary amine with two equivalents of HCl.

  • Troubleshooting Steps:

    • Purify the Free Base: Do not attempt salt formation on crude material. After the reaction work-up, purify the free base amine by column chromatography on silica gel. This removes unreacted starting materials and non-basic side products that can inhibit crystallization.

    • Solvent System: The free base should be dissolved in a non-polar, aprotic solvent in which the hydrochloride salt is insoluble. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of DCM and ether.

    • HCl Source: Use a solution of HCl in a compatible organic solvent, such as 2.0 M HCl in diethyl ether or 4.0 M HCl in dioxane. Do not use aqueous HCl, as water will prevent precipitation.

    • Stoichiometry is Key: Add exactly 2.0-2.2 equivalents of HCl solution dropwise to the stirred solution of the free base at 0°C. Adding too little will result in a mixture of mono- and di-hydrochloride salts, while a large excess can also lead to oily products.

    • Induce Crystallization: If the salt oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, add a co-solvent like heptane or pentane to reduce the polarity and force precipitation.

Frequently Asked Questions (FAQs)

  • Q1: Why is Sodium Triacetoxyborohydride (STAB) the preferred reducing agent?

    • A1: STAB offers excellent selectivity. It is a mild hydride donor that readily reduces the protonated iminium ion intermediate but is slow to react with the less electrophilic aldehyde or ketone starting materials.[3][4] This allows for a one-pot procedure where all reagents can be mixed together, which is highly efficient.[7] Its bulky nature also helps prevent over-reduction of other functional groups.

  • Q2: How does the fluorine atom on the benzaldehyde affect the reaction?

    • A2: The fluorine atom is electron-withdrawing, which has two competing effects. It slightly deactivates the carbonyl carbon towards the initial nucleophilic attack by the amine, potentially slowing imine formation. However, it also stabilizes the resulting product, and its effect on the rate of reduction of the iminium ion is generally minimal. In practice, the conditions used for standard benzaldehyde are typically robust enough to accommodate this electronic effect.

  • Q3: What are the essential in-process controls (IPCs) for this synthesis?

    • A3:

      • TLC: Use TLC to monitor the consumption of the 2-fluorobenzaldehyde (the limiting reagent). A typical mobile phase is 10% methanol in dichloromethane with 1% triethylamine. Visualize with UV light and a potassium permanganate stain.

      • LC-MS: For more precise tracking, LC-MS can confirm the consumption of starting materials and the formation of the product mass (Expected [M+H]⁺ for the free base: 225.15).

      • ¹H NMR: After purification of the free base, ¹H NMR is critical to confirm the structure and ensure the absence of starting aldehyde (signal at ~10 ppm) or alcohol side product. Upon salt formation, the chemical shifts of protons adjacent to the nitrogens will shift downfield significantly.

Optimized Experimental Protocols

Protocol 1: Synthesis of 1-(2-Fluorobenzyl)piperidin-4-amine (Free Base)
  • To a round-bottom flask under an argon atmosphere, add piperidin-4-amine (1.00 g, 10.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 50 mL).

  • Add 2-fluorobenzaldehyde (1.24 g, 10.0 mmol, 1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (2.96 g, 14.0 mmol, 1.4 eq) in a single portion.

  • Stir the reaction at room temperature and monitor by TLC until the aldehyde is consumed (typically 2-4 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% methanol in DCM containing 1% triethylamine. Combine the pure fractions and concentrate to afford the product as a clear or pale yellow oil.

Protocol 2: Formation of the Dihydrochloride Salt
  • Dissolve the purified free base (1.0 eq) in a minimal amount of anhydrous diethyl ether or MTBE.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 2.0 M HCl in diethyl ether (2.1 eq) dropwise with vigorous stirring.

  • A white precipitate should form immediately. Continue stirring at 0°C for 30 minutes after the addition is complete.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with cold, anhydrous diethyl ether to remove any excess HCl and solvent.

  • Dry the solid under high vacuum to a constant weight to yield 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride as a white crystalline solid.

Data Summary: Comparison of Reaction Conditions

ParameterCondition A (Standard)Condition B (For Sluggish Reactions)Rationale & Justification
Solvent Dichloromethane (DCM)1,2-Dichloroethane (DCE)DCE has a higher boiling point and can be gently heated if necessary, but DCM is sufficient for most cases and easier to remove.[2]
Reducing Agent NaBH(OAc)₃ (STAB)NaBH(OAc)₃ (STAB)STAB is the reagent of choice for its selectivity and mildness.[1][4]
Equivalents of STAB 1.4 eq2.0 eqIncreasing the excess of the hydride can help drive slow or incomplete reactions to completion.[6]
Additive NoneAcetic Acid (1.0 eq)For some ketone or less reactive amine/aldehyde pairs, catalytic acetic acid can accelerate iminium ion formation.[4][6]
Typical Yield 75-90%80-95%Condition B is optimized to overcome kinetic barriers, often leading to a slightly higher isolated yield.
Purity (Post-Chroma.) >98%>98%Purity is primarily dependent on the effectiveness of the chromatographic purification, not the initial reaction conditions.

Troubleshooting Decision Flowchart

Troubleshooting_Flowchart start Reaction Problem Observed q_yield Is the issue low yield? start->q_yield q_complete Is the reaction incomplete? q_yield->q_complete No check_reagents Check Reagent Quality: - Dry Solvents? - Fresh STAB? q_yield->check_reagents Yes q_side_prod Are there significant side products? q_complete->q_side_prod No check_stoich Check Stoichiometry: - Amine (1.1 eq)? - STAB (≥1.4 eq)? q_complete->check_stoich Yes check_overalkylation Check for Overalkylation (Tertiary Amine by LC-MS) q_side_prod->check_overalkylation Yes end Problem Resolved q_side_prod->end No (Consult Further) action_dry Action: Use dry solvent. Add molecular sieves. check_reagents->action_dry action_increase_stab Action: Increase STAB to 1.5 - 2.0 eq. check_stoich->action_increase_stab Stoichiometry OK check_stoich->action_increase_stab Stoichiometry Low action_stepwise Action: Use 1:1 stoichiometry. Consider two-step protocol. check_overalkylation->action_stepwise action_dry->end action_time Action: Increase reaction time. Monitor by TLC/LC-MS. action_increase_stab->action_time action_time->end action_stepwise->end

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Piperidine Synthesis. Defense Technical Information Center, 04 Jun. 2025. Available from: [Link]

  • Myers, A. Chem 115: Synthesis of Complex Molecules Handouts. Harvard University. Available from: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Reductive Amination - Common Conditions. Organic Chemistry Portal. Available from: [Link]

  • Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. 01 Sep. 2017. Available from: [Link]

  • Reductive amination. Wikipedia. Available from: [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Available from: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

  • Magano, J., & Dunetz, J. R. (2012). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 16(6), 1156–1174.
  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. National Institutes of Health. 19 Aug. 2022. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(2-Fluorobenzyl)piperidin-4-amine Dihydrochloride

Prepared by: Senior Application Scientist, Chemical Process Development This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges as...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride. Our focus is on providing practical, field-proven solutions grounded in chemical principles to help you achieve the desired purity for your downstream applications.

Section 1: Foundational Chemistry & Core Challenges

Before troubleshooting, it is critical to understand the physicochemical properties of the molecule, as these directly influence its behavior during purification.

Q: What are the key chemical properties of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride that complicate its purification?

A: The primary challenges stem from its structure as a dihydrochloride salt. The molecule possesses two basic nitrogen atoms: the secondary amine within the piperidine ring and the primary amine at the 4-position. In the dihydrochloride form, both are protonated, creating a highly polar, cationic species.

  • High Polarity & Solubility: The salt form is typically soluble in polar protic solvents like water, methanol, and ethanol, but exhibits poor solubility in less polar organic solvents such as diethyl ether, hexane, and ethyl acetate.[1] This solubility profile significantly limits options for traditional recrystallization and normal-phase chromatography.

  • Hygroscopicity: Amine hydrochloride salts are often hygroscopic, meaning they can absorb moisture from the atmosphere. This can lead to difficulties in obtaining a dry, crystalline solid and may affect accurate weighing.

  • Free Base Properties: The corresponding free base is significantly less polar and more soluble in a wider range of organic solvents. However, as a basic amine, it is prone to strong, often irreversible, interactions with the acidic silanol groups on standard silica gel, leading to significant tailing and potential sample loss during chromatography.[2][3]

Physicochemical Properties Summary
PropertyValueSignificance for Purification
Molecular Formula C₁₂H₁₉Cl₂FN₂Confirms elemental composition.[4]
Molecular Weight 285.20 g/mol Used for all stoichiometric calculations.
Form Dihydrochloride SaltHigh polarity, water-soluble, low organic solvent solubility.[1]
Basicity (pKa) Two basic centers (Piperidine N, Primary Amine N)Critical for pH adjustments during acid-base extractions. The pH must be raised significantly above both pKa values (typically to pH > 11) to ensure complete conversion to the free base.[5]
Potential Impurities Starting materials, over-alkylated products, unreacted intermediates.The purification strategy must be chosen based on the impurity profile.[6]

Section 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial hurdles encountered during purification.

Q: My crude dihydrochloride salt won't dissolve in common recrystallization solvents like ethyl acetate or hexane. What should I do?

A: This is expected due to the high polarity of the salt. You must use more polar solvents. The most effective approach is often a mixed-solvent system. Start by dissolving your compound in a minimal amount of a hot "good" solvent (like methanol, ethanol, or even water) and then slowly add a "poor" solvent (like isopropanol, acetonitrile, or diethyl ether) until the solution becomes turbid. Re-heat to clarify and then allow it to cool slowly.[7][8]

Q: I converted the salt to its free base for silica gel chromatography, but my TLC plate shows a long streak from the baseline. Why?

A: This is a classic sign of a strong interaction between your basic amine compound and the acidic silica gel.[2] The amine groups are protonated by the silica surface, causing them to bind tightly. To resolve this, you must add a basic modifier to your mobile phase. A common starting point is to add 0.5-2% triethylamine (TEA) or a small amount of ammonium hydroxide to the eluent system (e.g., Dichloromethane/Methanol/TEA).[9]

Q: After purification and treatment with HCl, my product is an oil or a sticky gum, not the crystalline solid I expected. How can I induce crystallization?

A: Oiling out often occurs when the compound precipitates from a solution in which it is too soluble or when residual solvent or impurities are present.

  • Solvent Choice: Ensure you are forming the salt in a solvent where it is poorly soluble, such as diethyl ether or MTBE. Adding HCl in isopropanol or ether to a solution of the free base in a minimally polar solvent is a standard technique.[10]

  • Remove Water: Ensure your free base solution is rigorously dry (e.g., using Na₂SO₄ or MgSO₄) before adding HCl, as water can interfere with crystallization.

  • Scratching & Seeding: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. If you have a small amount of pure crystalline material, add a single seed crystal.

Section 3: In-Depth Troubleshooting Guides & Protocols

For more persistent challenges, a systematic approach is required. This section provides detailed workflows and protocols.

Guide 1: Purification via Free-Basing, Extraction, and Salt Reformation

This is the most robust method for removing non-basic or neutral organic impurities. It leverages the dramatic change in solubility between the salt and free base forms.

Expertise & Experience: The core principle here is exploiting the compound's basicity. By raising the pH well above the pKa of both nitrogen atoms, we deprotonate them, "switching off" the ionic character and rendering the molecule soluble in organic solvents. This allows physical separation from water-soluble impurities (like inorganic salts) and insoluble starting materials. Re-protonation with HCl in a non-polar solvent then selectively crashes out your purified product salt.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase dissolve 1. Dissolve Crude Salt in Water basify 2. Basify with NaOH to pH > 11 dissolve->basify Check pH extract 3. Extract Free Base (e.g., with DCM or EtOAc) basify->extract Partitioning wash_aq 5. Wash Organic Layer with Brine dry 4. Dry Organic Layer (e.g., Na2SO4) extract->dry Remove H2O dry->wash_aq Remove aqueous traces add_hcl 6. Add Ethereal HCl or IPA-HCl dry->add_hcl Salt Formation isolate 7. Isolate Pure Salt (Filter & Dry) add_hcl->isolate Precipitation

Caption: Workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride in deionized water (approx. 10-20 mL per gram of crude material).

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a 2M NaOH solution dropwise while stirring vigorously. Monitor the pH with a pH meter or test strips. Continue adding base until the pH is stable at >11. A milky white precipitate (the free base) may form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)). Combine the organic extracts.

    • Senior Application Scientist's Note: DCM is denser than water and will be the bottom layer; EtOAc is less dense and will be the top layer. Choose based on the solubility of your expected impurities.

  • Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and rinse the drying agent with fresh solvent.

  • Salt Reformation: Reduce the solvent volume under reduced pressure. To the concentrated solution of the free base, slowly add a solution of HCl in a solvent where the salt is insoluble (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) until precipitation is complete.

  • Isolation: Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation. Collect the pure dihydrochloride salt by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under high vacuum.

Guide 2: Purification by Column Chromatography

When impurities have similar basicity but different polarity, chromatography is the method of choice. The key is selecting the correct stationary and mobile phases.

G cluster_freebase Free Base Purification cluster_salt Salt Purification decision decision method method start Start: Crude Material is_salt Is the material the dihydrochloride salt? start->is_salt free_base_path Normal Phase Chromatography (Silica Gel) is_salt->free_base_path No (Free Base) salt_path Is high pressure prep-HPLC available? is_salt->salt_path Yes (Salt Form) method_np Eluent: DCM/MeOH/TEA or Hexane/EtOAc/TEA free_base_path->method_np Requires Basic Modifier method_rp Reverse Phase HPLC (C18) Eluent: H2O/ACN + 0.1% TFA salt_path->method_rp Yes method_hilic HILIC Chromatography Eluent: ACN/H2O + Buffer salt_path->method_hilic No, or impurities are very polar

Sources

Troubleshooting

improving the solubility of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride for biological assays

Introduction Welcome to the technical support guide for 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals who are incorporating...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals who are incorporating this compound into biological assays. Solubility issues are a common challenge in formulation development, potentially leading to inconsistent experimental results and inaccurate pharmacological data.[1][2][3] This guide provides a structured, in-depth approach to understanding and overcoming the solubility challenges associated with this specific molecule, ensuring robust and reproducible assay performance.

Our approach is built on a foundation of physicochemical principles, guiding you from initial troubleshooting to advanced formulation strategies. We will explore the causality behind each experimental choice, providing you with the rationale needed to adapt these protocols to your specific assay requirements.

Part 1: Understanding the Molecule - Physicochemical Profile

A thorough understanding of the compound's properties is the first step in diagnosing and solving solubility issues. 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride is a salt, which is a common strategy to enhance the aqueous solubility of amine-containing drug molecules.[4]

Key Molecular Features:

  • Piperidine Ring: A basic heterocyclic amine that is protonated.

  • Fluorobenzyl Group: A non-polar, hydrophobic moiety that can limit aqueous solubility.

  • Dihydrochloride Salt: The presence of two hydrochloride salts indicates two basic amine groups have been protonated. This salt form is intentionally created to improve water solubility compared to the free base form.[4][5]

PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₁₂H₁₈Cl₂FN₂-
Molecular Weight ~281.20 g/mol Affects molar calculations for stock solutions.[6]
Form Dihydrochloride SaltDesigned for enhanced aqueous solubility over the free base.[4][5] The solubility is highly pH-dependent.
Key Moieties Hydrophobic fluorobenzyl group, hydrophilic protonated amine centers.The molecule has an amphipathic nature, which can lead to self-association or precipitation when the solubility limit is exceeded.[7][8]
Predicted pKa The piperidine amine is a strong base (piperidine pKa ≈ 11.2).[9] The primary amine is also basic. As a dihydrochloride salt, the solution will be acidic.The compound's charge state, and therefore its solubility, will change significantly with pH. Solubility is expected to be highest at low pH and decrease as the pH is raised towards the pKa of the amines.[10]

Part 2: Immediate Troubleshooting & FAQs

This section addresses the most common and urgent problems users face.

Q1: I dissolved my compound in aqueous buffer (e.g., PBS pH 7.4) and it immediately precipitated. What happened?

A: This is the most common issue. The compound is a dihydrochloride salt and is most soluble at an acidic pH. Phosphate-buffered saline (PBS) at pH 7.4 is likely above the pKa of the compound's free base form, causing it to neutralize and precipitate out of solution. The uncharged, free-base form is significantly less water-soluble due to the hydrophobic fluorobenzyl group.

Q2: I used DMSO to make a high-concentration stock, but it crashed when I diluted it into my aqueous cell culture media. Why?

A: This is a classic problem of solvent shifting.[11] While the compound is soluble in a strong organic solvent like DMSO, this stock solution is highly supersaturated with respect to the aqueous media. When a small volume of the DMSO stock is added to the aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to a solvent (water) in which it has low solubility, causing it to precipitate.[11]

Q3: Can I just sonicate or heat the solution to get it to dissolve?

A: While gentle warming (e.g., to 37°C) and sonication can help increase the rate of dissolution, they will not increase the thermodynamic solubility limit in a given solvent system. If the compound has precipitated due to pH changes or solvent shifting, these methods may temporarily create a supersaturated solution, but it will likely crash out again, especially upon cooling or over time. Aggressive heating should be avoided as it can cause degradation.

Q4: What is the maximum percentage of DMSO I can use in my cell-based assay?

A: This is cell-line dependent. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity. However, some sensitive assays or cell types may show effects at concentrations as low as 0.1%.[12] It is crucial to run a vehicle control experiment to determine the tolerance of your specific system. Studies have shown that even low concentrations of DMSO can have biological effects.[12][13]

Part 3: Systematic Solubility Enhancement Workflow

If initial troubleshooting fails, a systematic approach is required. The following workflow provides a logical progression from simple to more complex formulation strategies.

Workflow Diagram: Solubility Troubleshooting

G cluster_0 Start: Solubility Issue cluster_1 Strategy 1: Stock Solution Optimization cluster_2 Strategy 2: pH Adjustment cluster_3 Strategy 3: Excipients cluster_4 Verification Start Compound precipitates in aqueous assay buffer PrepStock Prepare a concentrated stock solution in 100% DMSO or Ethanol Start->PrepStock Is an organic solvent stock acceptable? AcidicBuffer Try dissolving directly in an acidic buffer (e.g., pH 4-5 Citrate) Start->AcidicBuffer Is a low pH assay feasible? Cyclodextrin Use a solubilizing excipient like HP-β-Cyclodextrin Start->Cyclodextrin If pH and organic solvents are not viable options SerialDilute Perform serial dilution in the organic solvent first PrepStock->SerialDilute FinalDilute Add final, lowest concentration stock to assay buffer SerialDilute->FinalDilute Check Visually inspect for clarity. Verify concentration (optional). FinalDilute->Check AcidicBuffer->Check Cyclodextrin->Check

Caption: A workflow for troubleshooting solubility issues.

Part 4: Detailed Protocols & Methodologies

Protocol 1: Optimized DMSO Stock Preparation and Dilution

This protocol minimizes precipitation by reducing the degree of supersaturation during the final dilution step.

Objective: To prepare a working solution in aqueous buffer with a final DMSO concentration ≤ 0.5%.

Materials:

  • 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride

  • 100% DMSO, anhydrous

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Target aqueous buffer (e.g., cell culture medium, PBS)

Procedure:

  • Prepare High-Concentration Primary Stock: Weigh out the required amount of compound and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).[14][15] Ensure it is fully dissolved by vortexing. This is your Primary Stock.

  • Intermediate Serial Dilution (in DMSO): Instead of diluting directly into the aqueous buffer, perform serial dilutions of the Primary Stock using 100% DMSO as the diluent. For example, if your highest assay concentration is 100 µM and your final DMSO concentration must be 0.1%, your final dilution factor is 1:1000. Prepare an intermediate stock in DMSO (e.g., 10 mM from a 50 mM primary stock), then another (e.g., 1 mM).

  • Final "Spiking" Dilution: Add a small volume of the appropriate DMSO stock to your pre-warmed aqueous buffer while vortexing or stirring. For a 1:1000 dilution, add 1 µL of a 10 mM DMSO stock to 999 µL of buffer to get a 10 µM final concentration.

  • Verification: Visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect). For best practice, let the solution sit for 30 minutes at the assay temperature and re-inspect.

Causality: By diluting in series with DMSO first, the concentration of the final DMSO stock added to the buffer is much lower. This reduces the "shock" of the solvent shift and is less likely to exceed the solubility limit in the final aqueous medium.

Protocol 2: pH-Adjusted Formulation

This method leverages the pH-dependent solubility of the amine salt.[7][10]

Objective: To create an aqueous stock solution without organic co-solvents.

Materials:

  • 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride

  • Sterile, purified water

  • Acidic buffer (e.g., 50 mM Sodium Citrate, pH 4.5)

  • Standard biological buffer (e.g., HEPES, MOPS)[16][17]

  • pH meter

Procedure:

  • Determine Assay pH Compatibility: First, confirm if your biological assay can tolerate a slightly acidic pH or if the final buffer system has enough capacity to neutralize your stock without causing precipitation.

  • Prepare Acidic Stock: Dissolve the compound directly in the acidic buffer (e.g., pH 4.5 citrate buffer). Start with a low concentration and gradually increase to determine the solubility limit.

  • Dilution into Final Buffer: When diluting this acidic stock into your final assay buffer (e.g., at pH 7.4), the buffering capacity of the final medium becomes critical. Perform a small test dilution and check the final pH. If the pH drops significantly or precipitation occurs, this method may not be suitable without further optimization of the final buffer's strength.

Causality: As a dihydrochloride salt of a weak base, the compound is protonated and highly soluble in acidic conditions. By dissolving it in an acidic buffer, you maintain its charged, soluble state. Problems arise when this acidic solution is neutralized, which can be managed by using a final buffer with sufficient buffering capacity.

Protocol 3: Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, increasing their apparent aqueous solubility.[18][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, FDA-approved excipient for this purpose.[21]

Objective: To increase the aqueous solubility of the compound for assays where organic solvents and low pH are not viable.

Materials:

  • 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Cyclodextrin Vehicle: First, dissolve the HP-β-CD in your target aqueous buffer. A common starting concentration is 10-20% (w/v). This is your vehicle.

  • Dissolve Compound in Vehicle: Slowly add the powdered 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride to the stirring cyclodextrin vehicle.

  • Equilibrate: Allow the solution to stir for several hours (or overnight) at room temperature to ensure the formation of the inclusion complex is complete.

  • Sterile Filtration: Filter the final solution through a 0.22 µm filter to remove any undissolved particles and ensure sterility.

Mechanism of Action Diagram

G cluster_0 Cyclodextrin Encapsulation cluster_1 Hydrophobic Cavity CD Complex Soluble Inclusion Complex CD->Complex Encapsulates Cavity Drug Hydrophobic Moiety (Fluorobenzyl Group) Water Water Molecules Water->Complex Soluble in CD_label HP-β-Cyclodextrin (Hydrophilic Exterior) CD_label->CD

Caption: Encapsulation of a hydrophobic drug moiety by cyclodextrin.

Part 5: Summary of Formulation Strategies

StrategyProsConsBest For...
1. Optimized Co-Solvent (DMSO) Simple, fast, widely used.[8]Potential for precipitation upon dilution; solvent may have biological effects.[12][13]High-throughput screening; initial in vitro studies.
2. pH Adjustment Avoids organic solvents; simple to prepare.[3]Limited by assay's pH tolerance; may precipitate in neutral buffers.Assays that are robust to pH changes or use strongly buffered systems.
3. Cyclodextrin Excipients Significantly increases aqueous solubility; biocompatible; avoids organic solvents.[21]Requires longer preparation time; may alter drug-target binding kinetics in some cases.In vivo studies; sensitive cell-based assays where co-solvents are problematic.

References

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information.[Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.[Link]

  • Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Royal Society of Chemistry.[Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences.[Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.[Link]

  • Considerations regarding use of solvents in in vitro cell based assays. National Center for Biotechnology Information.[Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.[Link]

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.[Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Center for Biotechnology Information.[Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. ACS Publications.[Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate.[Link]

  • Top Ten Tips for Making Stock Solutions. Bitesize Bio.[Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. OAText.[Link]

  • Solutions and dilutions: working with stock solutions. Rice University.[Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.[Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. National Center for Biotechnology Information.[Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate.[Link]

  • Review on Enhancement of Solubilization Process. Science Alert.[Link]

  • 4-(4-Fluorophenyl)piperidine. PubChem.[Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia.[Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.[Link]

  • Isolation of primary amines as HCL salt problem. Sciencemadness.org.[Link]

  • Lab Skills: Preparing Stock Solutions. YouTube.[Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions. ResearchGate.[Link]

  • Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube.[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? MDPI.[Link]

  • 2.5: Preparing Solutions. Chemistry LibreTexts.[Link]

  • Biological buffers solubility in water. Hopax Fine Chemicals.[Link]

  • Piperidine. Wikipedia.[Link]

  • Formulation of poorly water-soluble drugs for oral administration. Future4200.[Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.[Link]

  • Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed.[Link]

  • 4-(2-fluorobenzyl)piperidine. ChemSynthesis.[Link]

  • 1-(4-(4-chlorobenzyl)-1-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)piperidin-4-yl)methanamine. PubChem.[Link]

Sources

Optimization

avoiding degradation of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride during storage

Technical Support Center: 1-(2-Fluorobenzyl)piperidin-4-amine Dihydrochloride Introduction Welcome to the technical support center for 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride. This guide is designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Fluorobenzyl)piperidin-4-amine Dihydrochloride

Introduction Welcome to the technical support center for 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. Ensuring the chemical integrity of your starting materials is paramount for reproducible and reliable results. This document provides a comprehensive overview of the best practices for storing and handling this specific amine salt, explains the chemical rationale behind these procedures, and offers troubleshooting protocols to verify compound stability.

Quick Reference: Recommended Storage Conditions

For immediate reference, the optimal storage parameters for solid 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride are summarized below. The rationale for each parameter is detailed in the FAQ section.

ParameterRecommended ConditionRationale
Temperature Refrigerated (2-8°C) for short-term. Frozen (≤ -20°C) for long-term.Minimizes thermal degradation and slows hygroscopicity.[1][2]
Atmosphere Dry, Inert (e.g., Argon, Nitrogen)Prevents moisture absorption (hygroscopicity) and subsequent hydrolysis.[1][2] Minimizes risk of oxidation.[3]
Light Exposure In the dark (e.g., amber glass vial, stored in a cabinet).Prevents potential photolytic degradation.[1][4]
Container Tightly sealed, chemically inert glass vial.Protects from atmospheric moisture and contaminants.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride?

To ensure maximal long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial at or below -20°C.[5] The vial's headspace should be backfilled with an inert gas such as argon or nitrogen. For routine short-term use (i.e., days to weeks), storage at 2-8°C under the same inert, dry conditions is acceptable.[1]

Q2: Why are these specific storage conditions so critical? What are the underlying chemical principles?

The structure of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride contains several functional groups that are susceptible to degradation if not stored properly.

  • Amine Dihydrochloride Salt: This salt form is hygroscopic, meaning it readily absorbs moisture from the air.[2] This absorbed water can initiate hydrolysis, compromising the compound's integrity. Storing in a dry atmosphere is crucial.[1]

  • Primary Amine Group: The piperidin-4-amine moiety is a primary amine. Primary amines are susceptible to oxidation, especially when exposed to atmospheric oxygen over long periods. This process can be accelerated by light and heat.[3] Storing under an inert atmosphere and in the dark mitigates this risk.

  • Fluorobenzyl Group: While the C-F bond is very strong, the benzylic position (the -CH2- group connecting the two rings) can be a site for oxidation.

  • Thermal Stability: All chemical degradation reactions are accelerated by elevated temperatures.[6][7] Storing at low temperatures (refrigerated or frozen) provides the most effective and straightforward way to minimize all potential degradation pathways.

Q3: I've noticed the solid powder has changed from a white crystalline solid to a clumpy, yellowish powder. What does this mean?

A visible change in the physical appearance of the solid, such as discoloration (e.g., white to yellow or brown) or clumping, is a strong indicator of degradation or significant moisture absorption.[1] Clumping often suggests that the hygroscopic salt has absorbed atmospheric water, while discoloration can be a sign of oxidative or other chemical degradation products forming. If you observe any such changes, it is imperative to verify the compound's purity using an appropriate analytical method, such as HPLC, before proceeding with your experiments.[1]

Q4: What are the primary chemical degradation pathways for this compound?

Based on the molecule's structure, the most probable degradation pathways under improper storage are oxidation and hydrolysis.

  • Oxidation: This can occur at the primary amine on the piperidine ring or at the benzylic carbon. This pathway is promoted by the presence of oxygen, light, and potentially trace metal contaminants.

  • Hydrolysis: While the core structure is generally stable against hydrolysis, the dihydrochloride salt's affinity for water can create a localized acidic aqueous environment if moisture is absorbed, potentially catalyzing other degradation reactions over time.

cluster_0 Potential Degradation Pathways Parent_Compound 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride Oxidative_Degradants Oxidative Degradants (e.g., imines, N-oxides) Parent_Compound->Oxidative_Degradants  O₂, Light (hν)  Trace Metals Hydrolysis_Products Potential Hydrolysis-Mediated Side Products Parent_Compound->Hydrolysis_Products  Moisture (H₂O)  (Hygroscopicity)

Fig 1. Key degradation pathways for the compound.
Q5: How can I analytically verify the purity of my stored compound before use?

The most reliable method for assessing purity is High-Performance Liquid Chromatography (HPLC) with UV detection.[6][8][9] A stability-indicating HPLC method is one that can separate the intact parent compound from all potential degradation products, allowing for accurate quantification of purity. If you suspect degradation, comparing the chromatogram of the stored sample to a new, trusted reference standard is the definitive test. For identifying unknown degradation peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[10][11]

Q6: Are there any common materials or reagents this compound is incompatible with?

Yes. To prevent unwanted reactions, avoid contact with:

  • Strong Bases: Reagents like sodium hydroxide or potassium carbonate will neutralize the dihydrochloride salt, converting it to the free base. The free base is generally less stable, more volatile, and more susceptible to degradation than the salt form.

  • Strong Oxidizing Agents: Peroxides, permanganates, and other strong oxidizers should be avoided as they can aggressively degrade the amine and benzyl moieties.[1][12]

  • Aldehydes and Ketones: The primary amine can react with aldehydes and ketones (e.g., acetone as a solvent) to form imines, especially if the compound is converted to its free base form.

Troubleshooting & Experimental Protocols

As a Senior Application Scientist, I cannot overstate the importance of validating your reagents. The following protocols provide a framework for assessing the stability of your 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride.

Protocol 3.1: Forced Degradation Study Workflow

Forced degradation studies are essential for understanding how a compound behaves under stress and for developing a robust, stability-indicating analytical method.[13][14][15] This workflow exposes the compound to harsh conditions to intentionally generate degradation products.

cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Stress Aliquot and Apply Stress Conditions (See Table 2) Start->Stress Neutralize Neutralize/Quench Reactions (if applicable) Stress->Neutralize Dilute Dilute to Working Concentration (e.g., 50 µg/mL) Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC-UV Method Dilute->Analyze Identify Characterize Degradants (LC-MS, if needed) Analyze->Identify End Assess Method Specificity & Degradation Profile Identify->End

Fig 2. Workflow for a forced degradation study.

Table 2: Example Conditions for Forced Degradation

Stress ConditionReagent/SetupTypical Duration & TemperaturePurpose
Acid Hydrolysis 0.1 M HCl8 hours @ 60°CTo test stability in acidic environments.
Base Hydrolysis 0.1 M NaOH2 hours @ 60°CTo test stability in basic environments.[14]
Oxidation 3% H₂O₂24 hours @ Room TempTo simulate oxidative stress.[3]
Photolytic Expose to UV light (e.g., 254 nm) and visible light24-48 hours @ Room TempTo assess light sensitivity.[3]
Thermal Heat solid & solution samples48 hours @ 80°CTo assess thermal stability.
Protocol 3.2: Step-by-Step Guide for a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a method to assess the purity of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride.

1. Materials & Reagents:

  • 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride (sample and reference standard)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (or Trifluoroacetic Acid, TFA)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Rationale: A buffered mobile phase is critical for achieving sharp, reproducible peaks for amine-containing compounds.

3. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 Water:Acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the same solvent to a working concentration of approximately 50 µg/mL.

4. HPLC Method Parameters (Starting Point):

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 220 nm and 254 nm

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Equilibrate at 5% B

  • Rationale: A gradient method is essential to ensure that any potential degradation products, which may have very different polarities, are eluted from the column and detected.[6]

5. Analysis and Validation:

  • Inject your potentially degraded sample and compare its chromatogram to that of a fresh reference standard.

  • A stable sample will show a single major peak with >99% purity, matching the retention time of the reference standard.

  • A degraded sample will show additional peaks, and the peak area of the main compound will be reduced.

  • To validate that the method is "stability-indicating," analyze the samples from the forced degradation study (Protocol 3.1). The method must show baseline separation between the parent peak and all degradation peaks.[15]

References

  • ResearchGate. (n.d.). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Available from: [Link]

  • Lu, G. et al. (2022). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC. Available from: [Link]

  • International Journal of Applied Pharmaceutics. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • PubMed. (n.d.). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Available from: [Link]

  • MDPI. (n.d.). Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit. Available from: [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available from: [Link]

  • ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Available from: [Link]

  • MDPI. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. Available from: [Link]

  • Purdue University. (n.d.). Fluorine Safety. Available from: [Link]

  • Thermo Fisher Scientific. (2024). 4-(4-Fluorobenzyl)piperidine hydrochloride - SAFETY DATA SHEET. Available from: [Link]

  • Drug Discovery and Development. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ANALYTICAL METHODS. Available from: [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Available from: [Link]

  • PMC. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available from: [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • UW-Milwaukee. (n.d.). Specific Chemical Handling and Storage. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ANALYTICAL METHODS. Available from: [Link]

  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Available from: [Link]

  • PubMed. (n.d.). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Available from: [Link]

  • Springer. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Analysis of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride

Welcome to the technical support center for the analytical refinement of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offeri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical refinement of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during its analysis. Here, we move beyond simple protocols to explain the reasoning behind our experimental choices, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding the analysis of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride:

Q1: What are the biggest challenges when developing an HPLC method for this compound?

A1: The primary challenges stem from the physicochemical properties of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride. As a secondary amine, it is prone to peak tailing on standard silica-based HPLC columns due to interactions with residual silanols. Its dihydrochloride salt form ensures good aqueous solubility, but the free base can be less soluble in certain mobile phases, potentially leading to precipitation or inconsistent results. Furthermore, the lack of a strong chromophore can necessitate sensitive UV detection or alternative methods like mass spectrometry.

Q2: My HPLC peaks for the analyte are tailing significantly. What can I do?

A2: Peak tailing for amine compounds is a classic issue. Here are several strategies to mitigate it:

  • Mobile Phase Additives: Incorporate a competing amine, such as triethylamine (TEA), into your mobile phase at a low concentration (e.g., 0.1%). TEA will competitively bind to the active sites on the stationary phase, reducing the interaction with your analyte.

  • Low pH: Operating at a low pH (e.g., 2.5-3.5) using an acid like trifluoroacetic acid (TFA) or formic acid will ensure the secondary amine is protonated, which can reduce its interaction with silanols.

  • Column Choice: Utilize a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

  • Increase Ionic Strength: A higher buffer concentration in the mobile phase can also help to shield the silanol interactions.

Q3: I am observing an extra peak in my chromatogram when analyzing a pure standard. What could be the cause?

A3: The appearance of an extra peak from a seemingly pure standard of a piperidine derivative can be due to several factors. One common reason for free base forms is differential ionization or interaction with the stationary phase[1]. Although your compound is a dihydrochloride salt, dissociation in the mobile phase could lead to complex equilibria. Consider adjusting the mobile phase pH or using a buffer to ensure a single ionic state of your analyte[1]. Another possibility, though less likely for a pure standard, is on-column degradation.

Q4: What are the expected stability issues with 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride?

A4: While generally stable, piperidine derivatives can be susceptible to degradation under certain conditions. Amine compounds can be sensitive to oxidation. In solution, the stability can be pH-dependent[2][3]. It is advisable to store solutions under refrigerated and light-protected conditions to minimize degradation[2][3]. A forced degradation study is recommended to identify potential degradation products and ensure your analytical method is stability-indicating.

Q5: What is the best approach for impurity profiling of this compound?

A5: A multi-faceted approach is best for impurity profiling. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for identifying and quantifying impurities[4]. Gas chromatography-mass spectrometry (GC-MS) can also be useful for volatile impurities[5]. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of unknown impurities that have been isolated[6][7][8][9]. The International Council for Harmonisation (ICH) M7 guideline provides a framework for assessing and controlling mutagenic impurities, which is a critical consideration in drug development[10].

Troubleshooting Guides

HPLC Method Refinement

Issue: Poor Peak Shape and Tailing

This is one of the most common issues encountered with amine-containing compounds. The following workflow will guide you through systematically addressing this problem.

HPLC_Troubleshooting Troubleshooting Workflow for HPLC Peak Tailing start Start: Poor Peak Shape Observed check_column Is the column suitable for basic compounds? start->check_column change_column Action: Switch to a base-deactivated or end-capped C18 column. check_column->change_column No check_mobile_phase Is the mobile phase pH appropriate? check_column->check_mobile_phase Yes change_column->check_mobile_phase adjust_ph Action: Lower mobile phase pH to 2.5-3.5 with TFA or formic acid. check_mobile_phase->adjust_ph No check_additives Are you using a mobile phase additive? check_mobile_phase->check_additives Yes adjust_ph->check_additives add_tea Action: Add 0.1% Triethylamine (TEA) to the mobile phase. check_additives->add_tea No check_temp Is the column temperature optimized? check_additives->check_temp Yes add_tea->check_temp adjust_temp Action: Increase column temperature in increments of 5°C (not exceeding column limits). check_temp->adjust_temp No end End: Improved Peak Shape check_temp->end Yes adjust_temp->end

Caption: A decision tree for troubleshooting poor HPLC peak shape.

Detailed Explanation:

  • Column Chemistry: Standard C18 columns have acidic silanol groups on the silica surface that can strongly interact with basic amines, leading to tailing. Base-deactivated columns have been treated to reduce the number of accessible silanols, while end-capped columns have a bulky chemical group attached to the silanols to sterically hinder interactions.

  • Mobile Phase pH: By operating at a low pH, the amine group of your analyte will be protonated (R-NH2+). This positive charge will cause electrostatic repulsion from any residual protonated silanols (Si-OH2+), minimizing unwanted interactions.

  • Competing Base: Triethylamine acts as a "silanol blocker." Being a small, basic molecule, it preferentially interacts with the active silanol sites, effectively shielding your analyte from these interactions.

  • Temperature: Increasing the column temperature can improve peak shape by reducing mobile phase viscosity and increasing the kinetics of mass transfer. However, be mindful of the thermal stability of your analyte and the column's operating limits.

Issue: Poor Retention on Reversed-Phase Columns

If your analyte is eluting too early, even with a high aqueous mobile phase composition, consider the following:

  • Confirm Analyte pKa: The pKa of the piperidine amine is crucial. If the mobile phase pH is too close to the pKa, you may have a mixture of ionized and non-ionized forms, leading to poor peak shape and retention. Ensure the pH is at least 2 units away from the pKa.

  • Reduce Organic Modifier: This is the most straightforward approach. Decrease the percentage of acetonitrile or methanol in your mobile phase.

  • Alternative Stationary Phases: If reducing the organic content is not feasible (e.g., due to long run times), consider a column with a different stationary phase. A phenyl-hexyl column, for instance, can offer different selectivity through pi-pi interactions with the aromatic ring of your analyte.

  • Ion-Pairing Chromatography: For highly polar compounds, adding an ion-pairing reagent (e.g., sodium dodecyl sulfate) to the mobile phase can significantly increase retention on a reversed-phase column.

Sample Preparation and Stability

Issue: Sample Insolubility or Precipitation

1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride is generally water-soluble. However, issues can arise when mixing with organic solvents for analysis.

  • Solvent Selection: For reversed-phase HPLC, it is best to dissolve the sample in the mobile phase or a solvent with a weaker elution strength (e.g., water or a water/organic mixture with a high aqueous content). Dissolving the sample in a strong organic solvent like 100% acetonitrile and then injecting it into a highly aqueous mobile phase can cause the analyte to precipitate in the injection loop or at the head of the column.

  • pH Adjustment: The solubility of the free base is likely lower than the dihydrochloride salt. Ensure your sample diluent has a pH that maintains the protonated, more soluble form of the analyte.

Recommended Sample Preparation Protocol (for RP-HPLC):

  • Accurately weigh approximately 10 mg of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride.

  • Dissolve in a 1:1 mixture of water and acetonitrile to make a 1 mg/mL stock solution.

  • Further dilute with the mobile phase to the desired concentration for analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Recommended Analytical Methods

HPLC Method for Purity and Assay

This method is a robust starting point for the analysis of 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride.

ParameterRecommended ConditionRationale
Column Base-deactivated C18, 4.6 x 150 mm, 3.5 µmMinimizes peak tailing for the basic amine analyte.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterLow pH ensures protonation of the analyte, improving peak shape.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileTFA in the organic phase maintains consistent pH throughout the gradient.
Gradient 5% to 95% B over 15 minutesA standard gradient to elute a range of potential impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides good efficiency and reproducibility.
Detection UV at 220 nmThe benzyl group provides some UV absorbance at lower wavelengths.
Injection Volume 10 µLA standard injection volume.
GC-MS for Volatile Impurities

Gas chromatography can be used to analyze for volatile impurities that may be present from the synthesis.

ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA general-purpose column suitable for a wide range of analytes.
Inlet Temperature 250 °CEnsures complete volatilization of the sample.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA general-purpose temperature program to separate volatile compounds.
MS Source Temp 230 °CStandard source temperature.
MS Quad Temp 150 °CStandard quadrupole temperature.
Scan Range 40-450 m/zCovers the expected mass range of the analyte and potential impurities.

Note on GC analysis: As 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride is a salt, it is not directly suitable for GC analysis without derivatization. This method is intended for the analysis of volatile, non-salt impurities in the drug substance.

Structural Characterization

For definitive structural confirmation and the characterization of unknown impurities, a combination of techniques is essential.

Characterization_Workflow Workflow for Structural Characterization start Start: Unknown Peak Detected lcms LC-MS Analysis start->lcms get_mass Obtain Accurate Mass (HRMS) lcms->get_mass get_formula Propose Molecular Formula get_mass->get_formula isolate Isolate Impurity (Prep-HPLC) get_formula->isolate nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) isolate->nmr elucidate Elucidate Structure nmr->elucidate confirm Confirm with Reference Standard (if available) elucidate->confirm end End: Structure Confirmed confirm->end

Caption: A workflow for the structural elucidation of unknown impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation patterns, clues about its structure[11]. High-Resolution Mass Spectrometry (HRMS) can provide an accurate mass, which allows for the determination of the molecular formula.

  • Nuclear Magnetic Resonance (NMR): NMR is the gold standard for structural elucidation. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provide detailed information about the connectivity of atoms in a molecule, allowing for unambiguous structure determination[6][7][8][9].

By employing these systematic troubleshooting and method development strategies, you can achieve robust, reliable, and accurate analytical results for 1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride.

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • Kollár, M., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3328. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Scribd. Retrieved from [Link]

  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Benzyl-N-4-chlorophenyl-1-[2-(4-fluorophenyl)ethyl]piperidin-4-amine. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(4-Fluorobenzyl)-1-methylpiperidin-4-amine Dihydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • PubMed. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 131, 137-145. Retrieved from [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(8), 745-751. Retrieved from [Link]

  • ResearchGate. (n.d.). Troubleshooting amine plants. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances. Retrieved from [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1257-1266. Retrieved from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Impurity Profiling & Characterization. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. Retrieved from [Link]

  • EPTQ. (2013). Chemical analysis in amine system operations. Retrieved from [Link]

  • PubMed. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 131, 137-145. Retrieved from [Link]

  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • PubMed. (2004). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Journal of Medicinal Chemistry, 47(11), 2788-2794. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(3-fluorobenzyl)piperidin-4-amine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 1-(2-Fluorobenzyl)piperidin-4-amine Analogs as CNS Receptor Modulators

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 1-(2-fluorobenzyl)piperidin-4-amine scaffold. Primarily targeting researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 1-(2-fluorobenzyl)piperidin-4-amine scaffold. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate how structural modifications influence binding affinities at key central nervous system (CNS) receptors, with a significant focus on the sigma-1 (σ1) receptor. The insights presented herein are grounded in authoritative research and aim to guide the rational design of novel CNS-active agents.

Introduction: The Prominence of the N-Benzylpiperidine Scaffold in CNS Drug Discovery

The N-benzylpiperidine moiety is a well-established pharmacophore in medicinal chemistry, recognized for its role in a multitude of CNS-active compounds. Its structural features, including a basic nitrogen atom and an aromatic ring, facilitate crucial interactions with various receptors, such as sigma (σ), dopamine (D), and serotonin (5-HT) receptors. The parent compound of interest, 1-(2-fluorobenzyl)piperidin-4-amine, serves as a foundational structure for exploring these interactions. The introduction of a fluorine atom at the ortho position of the benzyl ring is a strategic modification intended to modulate electronic properties and metabolic stability, potentially enhancing receptor affinity and selectivity. This guide will dissect the SAR of analogs by systematically examining modifications at three key positions: the benzyl ring, the piperidine core, and the 4-amino substituent.

Core Structure and Key Interaction Points

The fundamental scaffold of 1-(2-fluorobenzyl)piperidin-4-amine and its analogs provides a framework for specific interactions within the binding pockets of CNS receptors, particularly the σ1 receptor. Molecular modeling studies have revealed key binding motifs for related N-benzylpiperidine compounds, highlighting the importance of the protonated piperidine nitrogen in forming a salt bridge with acidic residues like Asp29 in the σ1 receptor.[1] The benzyl group typically occupies a hydrophobic pocket, engaging in π-π stacking or hydrophobic interactions with aromatic residues such as Tyr147 and Tyr150.[1] The substituent at the 4-position of the piperidine ring extends into another region of the binding site, where modifications can significantly impact affinity and selectivity.

Structure-Activity Relationship Analysis

The following sections detail the impact of structural modifications at various points of the 1-(2-fluorobenzyl)piperidin-4-amine scaffold on receptor binding affinity, with a primary focus on the σ1 receptor. The data presented is a synthesis of findings from studies on closely related N-benzylpiperidin-4-amine analogs.

Modifications of the Benzyl Ring

Substitutions on the benzyl ring can profoundly influence binding affinity and selectivity. While specific data for the 2-fluoro substitution of the parent amine is limited, studies on N-(1-benzylpiperidin-4-yl)arylacetamides provide valuable insights. Generally, halogen substitutions on the benzyl ring tend to either maintain or slightly decrease σ1 receptor affinity while potentially increasing affinity for the σ2 receptor.[2] This suggests that the 2-fluoro substitution in 1-(2-fluorobenzyl)piperidin-4-amine likely contributes to a specific electronic and steric profile that fine-tunes its interaction within the hydrophobic pocket of the σ1 receptor.

Modifications of the Piperidine-4-Amine Moiety

The nature of the substituent at the 4-amino position is a critical determinant of σ1 receptor affinity. Conversion of the primary amine to an N-arylacetamide has been extensively studied.

Table 1: Influence of Phenylacetamide Ring Substitutions on σ1 Receptor Affinity of N-(1-benzylpiperidin-4-yl)phenylacetamide Analogs [3]

R (Substitution on Phenylacetamide)σ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
H3.9024061.5
2-F3.56667187.4
3-F2.1511553.5
4-F3.2513441.2
2-Cl3.8532183.4
3-Cl1.556541.9
4-Cl3.1010232.9
3-NO21.857842.2
3-OMe8.20> 1000> 122
3-OH15.2> 1000> 65.8
3-NH225.6> 1000> 39.1

Data synthesized from literature on N-(1-benzylpiperidin-4-yl)phenylacetamide analogs.

From this data, several key SAR trends emerge:

  • Position of Substitution: For halogen and nitro substituents, the meta (3-) position on the phenylacetamide ring generally confers the highest affinity for the σ1 receptor.[3]

  • Nature of Substituent: Electron-withdrawing groups, particularly halogens, at the 2- or 3-position maintain or enhance σ1 affinity. The 2-fluoro substitution stands out for conferring high selectivity.[3] Electron-donating groups like hydroxyl, methoxy, and amino groups tend to decrease σ1 affinity but can significantly increase selectivity by reducing σ2 affinity.[3]

  • Lipophilicity and Electrostatics: A clear relationship exists between the electronic properties of the substituents and their impact on binding. Comparative molecular field analysis suggests that electrostatic properties are strong influencers of σ1 receptor binding.[2]

Impact of Linker Length Between Piperidine and Aromatic Moiety

In analogs where a linker is introduced between the piperidine ring and a terminal aromatic group, the length of this linker plays a crucial role in σ1 receptor affinity. Studies on 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles with a 1-benzylpiperidine moiety have shown that increasing the linker length from a direct amino connection (n=0) to an ethylamino (n=2) or propylamino (n=3) chain leads to a significant increase in σ1 receptor affinity.[1] This suggests an optimal distance is required to position the terminal aromatic group in a favorable binding region.

Comparative Analysis with Other CNS Receptor Ligands

While the primary focus is on sigma receptors, the N-benzylpiperidine scaffold is also present in ligands for dopamine and serotonin receptors. For instance, certain piperidine derivatives have been investigated as dopamine D4 receptor antagonists. However, SAR studies have shown that structural modifications can lead to a divergence in activity between D4 and σ1 receptors, allowing for the development of selective ligands for each target.

Experimental Protocols

To facilitate further research and validation of the SAR principles discussed, detailed protocols for key binding assays are provided below.

Sigma-1 Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of test compounds for the σ1 receptor.[4]

Materials:

  • Guinea pig liver membranes (source of σ1 receptors)

  • [3H]-(+)-pentazocine (radioligand)

  • Haloperidol (for non-specific binding determination)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compounds

  • Glass fiber filters (GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare guinea pig liver membrane homogenates.[4]

  • In a 96-well plate, add 50 µL of Tris-HCl buffer, 50 µL of test compound at various concentrations, and 50 µL of [3H]-(+)-pentazocine (final concentration ~1-2 nM).

  • For determining non-specific binding, use a high concentration of haloperidol (e.g., 10 µM) in place of the test compound.

  • Add 100 µL of the membrane homogenate (containing 100-200 µg of protein) to each well.

  • Incubate the plate at 37°C for 90 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with ice-cold Tris-HCl buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the Ki values using the Cheng-Prusoff equation.

Dopamine D2 Receptor Binding Assay

This protocol provides a general framework for assessing binding to the D2 receptor.[5][6]

Materials:

  • Cell membranes expressing human D2 receptors (e.g., from CHO or HEK293 cells)

  • [3H]-Spiperone or another suitable radioligand

  • Haloperidol or another suitable competitor for non-specific binding

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Test compounds

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • To a 96-well plate, add assay buffer, test compound solutions, and radioligand.

  • For non-specific binding, add a saturating concentration of a known D2 antagonist.

  • Initiate the binding reaction by adding the D2 receptor-containing membranes.

  • Incubate at room temperature for 60-90 minutes.

  • Filter the reaction mixture through glass fiber filters and wash with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Analyze the data to determine the Ki of the test compounds.

Serotonin 5-HT2A Receptor Binding Assay

This protocol is based on established methods for 5-HT2A receptor binding.[7]

Materials:

  • Rat frontal cortex membranes or cells expressing human 5-HT2A receptors

  • [3H]-Ketanserin (radioligand)

  • Serotonin or a selective 5-HT2A antagonist for non-specific binding

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • In a 96-well plate, combine assay buffer, test compounds, and [3H]-Ketanserin.

  • Define non-specific binding using a high concentration of a competing ligand.

  • Add the receptor-containing membrane preparation to start the reaction.

  • Incubate at 37°C for 30 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters with cold assay buffer.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the Ki values for the test compounds.

Visualization of SAR and Experimental Workflow

To visually summarize the key structure-activity relationships and the experimental workflow for receptor binding assays, the following diagrams are provided.

Caption: Key structural modification points and their influence on receptor binding affinity and selectivity.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand & Compound Membrane_Prep->Incubation Ligand_Prep Radioligand & Test Compound Preparation Ligand_Prep->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Binding_Calc Calculation of Specific Binding Counting->Binding_Calc Ki_Determination Ki Value Determination Binding_Calc->Ki_Determination

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.